2,4-Bis(trifluoromethyl)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXHEDOCQVTEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371145 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53130-43-1 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53130-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoyl chloride is a significant fluorinated organic compound with the Chemical Abstracts Service (CAS) number 53130-43-1 .[1][2] This compound is a derivative of benzoyl chloride, featuring two trifluoromethyl (-CF3) groups at the 2 and 4 positions of the benzene ring.[1] The presence of these electron-withdrawing trifluoromethyl groups imparts unique chemical properties, making it a valuable reagent and building block in various fields, particularly in organic synthesis and drug discovery.[3]
This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a special focus on its relevance to the pharmaceutical industry.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, application in reactions, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 53130-43-1 | [1][2] |
| Molecular Formula | C₉H₃ClF₆O | [1] |
| Molecular Weight | 276.56 g/mol | [1] |
| Boiling Point | 191-193 °C | |
| Appearance | Light red liquid | [4] |
| Odor | Pungent | [5] |
| InChI | InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | [1] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | [1] |
Proton nuclear magnetic resonance (¹H NMR) spectral analysis of this compound shows characteristic signals for the aromatic protons in the region of 7.3-8.3 ppm. The proton at the 6-position, which is ortho to the acyl chloride group, is expected to be the most downfield due to the deshielding effects of the adjacent carbonyl and trifluoromethyl groups.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Synthesis Methodologies
Several methods for the synthesis of this compound have been reported, including:
-
Direct Fluorination: This method involves the introduction of trifluoromethyl groups onto the benzoyl chloride backbone using fluorinating agents like sulfur tetrafluoride.[1]
-
Electrophilic Aromatic Substitution: Trifluoromethyl groups can be introduced onto a benzene ring through electrophilic aromatic substitution reactions with suitable trifluoromethylating agents.[1]
-
Reaction with Trifluoroacetic Anhydride: Benzoyl chloride can react with trifluoroacetic anhydride under specific conditions to yield the desired product.[1]
-
Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde: This approach starts with the oxidation of 2,4-bis(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, which is then converted to the acid chloride.[1]
Illustrative Experimental Protocol: Oxidation and Chlorination
Below is a generalized experimental protocol for the synthesis of this compound from 2,4-bis(trifluoromethyl)benzaldehyde.
Step 1: Oxidation of 2,4-Bis(trifluoromethyl)benzaldehyde
-
Dissolve 2,4-bis(trifluoromethyl)benzaldehyde in a suitable solvent such as acetic acid.
-
Slowly add an oxidizing agent, for instance, potassium permanganate or chromium trioxide, to the solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction mixture by quenching the excess oxidizing agent and extracting the carboxylic acid product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-bis(trifluoromethyl)benzoic acid.
Step 2: Conversion to this compound
-
To the crude 2,4-bis(trifluoromethyl)benzoic acid, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture under reflux for a few hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).
-
After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is characteristic of acyl chlorides. The chlorine atom is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
Key Chemical Reactions
-
Nucleophilic Substitution: It readily reacts with nucleophiles. For example, with alcohols, it forms esters, and with amines, it forms amides.
-
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Applications
This compound is a versatile intermediate with applications in several areas:
-
Pharmaceuticals and Agrochemicals: It serves as a crucial building block in the synthesis of complex organic molecules with potential biological activity.[1] The trifluoromethyl groups can enhance properties like metabolic stability and lipophilicity, which are important for drug candidates.[3]
-
Fluorinated Polymers: Its unique electronic properties are utilized in the development of specialty fluorinated polymers and materials.[1]
-
Proteomics and Peptide Research: It is used as a derivatizing agent for proteins and peptides.[1] The reaction with primary amines in proteins allows for enhanced identification and separation in techniques like mass spectrometry and HPLC.[1]
Role in protein derivatization for enhanced analysis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard | Description |
| Corrosivity | Causes severe skin burns and eye damage.[4][6] |
| Reactivity with Water | Reacts with water, liberating toxic gas.[4] |
| Inhalation | May be harmful if inhaled, causing respiratory irritation.[7] |
| Ingestion | May be harmful if swallowed.[7] |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Keep away from water and moist air.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
References
- 1. Buy this compound | 53130-43-1 [smolecule.com]
- 2. This compound | 53130-43-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)benzoyl chloride, a fluorinated organic compound of significant interest in medicinal chemistry, materials science, and analytical applications. The document details the physicochemical properties, synthesis methodologies, and key applications of this reagent, with a particular focus on its role in the development of pharmacologically active agents and as a derivatizing agent for analytical purposes. Experimental protocols and diagrammatic representations of relevant chemical and biological pathways are included to support researchers and professionals in the field of drug development.
Introduction
This compound is an acyl chloride characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups and a benzoyl chloride moiety. The presence of the trifluoromethyl groups imparts unique properties to the molecule, including high electrophilicity of the carbonyl carbon, increased lipophilicity, and enhanced metabolic stability in resulting derivatives. These characteristics make it a valuable building block in organic synthesis, particularly for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into target molecules. In drug design, the incorporation of trifluoromethyl groups is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, its reactivity as an acyl chloride allows for its use as a derivatizing agent to enhance the detection and separation of analytes in chromatographic techniques.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 276.56 g/mol | [1] |
| Molecular Formula | C₉H₃ClF₆O | [1] |
| CAS Number | 53130-43-1 | [1] |
| Boiling Point | 191 - 193 °C | [1] |
| Density | 1.512 g/cm³ at 25°C | [1] |
| Refractive Index | 1.4323 - 1.4327 at 20°C | [1] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Reacts with water; soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the conversion of the corresponding carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
General Experimental Protocol: Chlorination of 2,4-Bis(trifluoromethyl)benzoic Acid
This protocol describes a general method for the synthesis of this compound from 2,4-Bis(trifluoromethyl)benzoic acid.
Materials:
-
2,4-Bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Bis(trifluoromethyl)benzoic acid (1 equivalent).
-
Add an anhydrous solvent such as toluene or dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess solvent and unreacted chlorinating agent under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive gases (HCl and SO₂ or CO/CO₂).
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
Intermediate in Pharmaceutical Synthesis
The 2,4-bis(trifluoromethyl)phenyl moiety is a key structural feature in some pharmacologically active molecules. While direct synthesis examples using this compound are not as prevalent in public literature as its isomers, the analogous 2,5-bis(trifluoromethyl)phenyl group is present in the drug Dutasteride. Dutasteride is a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] This inhibition is the basis for its use in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2][3]
The synthesis of Dutasteride involves the amidation of a steroid carboxylic acid derivative with 2,5-bis(trifluoromethyl)aniline.[4] While this specific synthesis does not directly use the benzoyl chloride, the general principle of forming an amide bond with a bis(trifluoromethyl)phenyl group is a key step that highlights the importance of this class of reagents.
Signaling Pathway of 5α-Reductase Inhibition
The mechanism of action of 5α-reductase inhibitors like Dutasteride provides a clear example of a signaling pathway relevant to drug development professionals. By inhibiting 5α-reductase, the production of DHT is significantly reduced.[2][3] DHT is a key signaling molecule that binds to androgen receptors in target tissues like the prostate gland and hair follicles, leading to gene transcription that promotes cell growth and differentiation.[5] Reduced DHT levels lead to a decrease in the androgenic signaling, resulting in the shrinkage of the prostate gland and a reduction in hair loss.[2][6]
Caption: Mechanism of action of 5-alpha-reductase inhibitors like Dutasteride.
Derivatizing Agent in Analytical Chemistry
This compound is an effective derivatizing agent for primary and secondary amines, phenols, and other nucleophilic compounds in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The derivatization reaction, often a Schotten-Baumann reaction, converts polar and non-volatile analytes into less polar, more volatile, and more easily detectable derivatives. The trifluoromethyl groups enhance the electron-capturing properties of the derivative, making it particularly suitable for electron capture detection (ECD) in GC.
General Experimental Protocol: Derivatization of Amines for HPLC Analysis
This protocol outlines a general procedure for the derivatization of amine-containing analytes using a benzoyl chloride reagent for subsequent HPLC analysis.
Materials:
-
Analyte solution (in a suitable solvent)
-
This compound solution (e.g., 2% in acetonitrile)
-
Aqueous buffer solution (e.g., 100 mM sodium carbonate, pH ~10-11)
-
Quenching solution (e.g., a solution of a primary amine like glycine or acidic solution)
-
Extraction solvent (e.g., ethyl acetate or hexane)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
To a microcentrifuge tube, add a known volume of the analyte solution.
-
Add the aqueous buffer solution to adjust the pH to be basic.
-
Add the this compound solution.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 10-30 minutes).
-
Add the quenching solution to react with the excess benzoyl chloride.
-
Add the extraction solvent and vortex to extract the derivatized analyte into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC injection.
Caption: General workflow for the derivatization of amines for HPLC analysis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts exothermically with water and other protic solvents to release hydrogen chloride gas. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a versatile reagent with important applications in both synthetic and analytical chemistry. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a valuable tool for medicinal chemists seeking to enhance the properties of drug candidates. Furthermore, its utility as a derivatizing agent provides a robust method for the analysis of a wide range of compounds. This guide has provided an overview of its properties, synthesis, and applications, along with practical experimental outlines and conceptual diagrams to aid researchers in its effective utilization.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. CN102382165B - Preparation method of dutasteride - Google Patents [patents.google.com]
- 5. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoyl chloride is a fluorinated organic compound with the molecular formula C₉H₃ClF₆O.[1] It is characterized by a benzoyl chloride core with two trifluoromethyl groups substituted at the 2 and 4 positions of the benzene ring.[1] These trifluoromethyl groups impart significant steric and electronic effects, influencing the molecule's reactivity and physical properties.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals and is also utilized in material science for developing fluorinated polymers.[1] Due to its reactive acyl chloride group, it is a valuable reagent for acylation and other substitution reactions in laboratory settings.[1] The presence of fluorine atoms results in a high density compared to non-fluorinated analogues.[1] The compound is a colorless liquid under standard conditions and is known to be corrosive and water-reactive, necessitating careful handling and storage in a moisture-free environment.[1]
Core Physical and Chemical Properties
The fundamental physical properties of this compound are summarized below. These values are critical for its application in synthesis, reaction design, and safety protocols.
| Property | Value | Conditions |
| Molecular Formula | C₉H₃ClF₆O | - |
| Molecular Weight | 276.56 g/mol | - |
| Appearance | Colorless liquid | Standard laboratory conditions |
| Density | 1.512 g/cm³ | 25°C |
| Boiling Point | 191-193°C | Standard atmospheric pressure |
| Refractive Index | 1.4323 - 1.4327 | 20°C (Sodium D-line, 589 nm) |
| Solubility | Insoluble and reactive in water; Soluble in various organic solvents | - |
Data compiled from Smolecule.[1]
Detailed Physical Characteristics
Molecular Structure and Weight
The molecular structure consists of a central benzene ring attached to an acyl chloride group (-COCl) and two trifluoromethyl (-CF₃) groups at positions 2 and 4. The molecular weight of this compound is approximately 276.56 g/mol .[1]
Density and Refractive Index
The density of this compound is reported to be 1.512 g/cm³ at 25°C.[1] This relatively high density is a characteristic feature of fluorinated organic compounds. The refractive index, a measure of how light propagates through the substance, ranges from 1.4323 to 1.4327 at 20°C.[1]
Boiling Point
The boiling point has been experimentally determined to be in the range of 191-193°C at standard atmospheric pressure.[1] Some sources indicate a broader range of 179-193°C, which may be attributed to variations in measurement conditions and sample purity.[1]
Solubility Profile
This compound is characterized by its hydrophobic nature, making it insoluble in water.[1] Furthermore, it reacts vigorously with water in a hydrolysis reaction to yield the corresponding carboxylic acid and hydrogen chloride.[1] This reactivity necessitates that the compound be handled under anhydrous conditions.[1]
Experimental Protocols for Property Determination
The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for these key experiments.
1. Determination of Boiling Point by Distillation
-
Objective: To determine the temperature at which the liquid transitions to a vapor at a given pressure.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Methodology:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is gently heated. The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask.
-
The recorded temperature range, from the first to the last drop of distillate, is reported as the boiling point range. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.
-
2. Measurement of Density using a Pycnometer
-
Objective: To accurately determine the mass per unit volume of the liquid.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant-temperature water bath.
-
Methodology:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).
-
The pycnometer is emptied, dried, and then filled with the sample of this compound.
-
The sample-filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed again (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
3. Determination of Refractive Index using an Abbe Refractometer
-
Objective: To measure the extent to which light is bent when it passes through the liquid sample.
-
Apparatus: Abbe refractometer, constant-temperature water circulator, and a sodium D-line light source.
-
Methodology:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned and a few drops of the this compound sample are applied to the lower prism.
-
The prisms are closed and the instrument is allowed to equilibrate to a constant temperature (e.g., 20°C) using the water circulator.
-
The light source is turned on, and the adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Applications in Experimental Workflows
This compound is employed as a derivatizing agent in proteomics research.[1] It reacts with primary amines in proteins, which can enhance protein identification, improve separation in chromatography, and increase protein stability during analysis.[1]
Caption: Workflow for protein analysis using 2,4-BTFBC as a derivatizing agent.
Chemical Reactivity Overview
As an acyl chloride, this compound undergoes typical reactions of this functional group. This reactivity is central to its utility as a synthetic intermediate.
Caption: Key chemical reactions of this compound.
References
Synthesis of 2,4-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis methods for 2,4-bis(trifluoromethyl)benzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comparative analysis of the available synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable method for their applications.
Introduction
This compound is a highly reactive acyl chloride valued for the introduction of two trifluoromethyl groups onto a benzene ring. These trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and biological activity of target molecules. This guide focuses on the most common and practical laboratory-scale synthesis methods for this important building block.
Core Synthesis Methods
The primary and most direct method for the synthesis of this compound is the chlorination of 2,4-bis(trifluoromethyl)benzoic acid. An alternative, though less direct, route involves the oxidation of 2,4-bis(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid, which is then converted to the acid chloride.
Method 1: Chlorination of 2,4-Bis(trifluoromethyl)benzoic Acid
This is the most widely employed method due to its efficiency and the commercial availability of the starting carboxylic acid. The conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction Pathway:
An In-depth Technical Guide to Electrophilic Aromatic Substitution for Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This powerful functional group can dramatically alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5][6][7] Electrophilic aromatic substitution (EAS) represents a direct and appealing strategy for forging C-CF₃ bonds. This guide provides a comprehensive overview of the core principles, leading reagents, and practical applications of this pivotal transformation.
Core Concepts and Mechanism
Electrophilic aromatic trifluoromethylation involves the substitution of a hydrogen atom on an aromatic ring with an electrophilic trifluoromethyl species, often denoted formally as "CF₃⁺". The general mechanism proceeds through a canonical EAS pathway, which involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation restores aromaticity, yielding the trifluoromethylated product.
However, the generation and delivery of a "CF₃⁺" equivalent is non-trivial due to the high electronegativity of the fluorine atoms. Modern electrophilic trifluoromethylating reagents are sophisticated molecules designed to act as effective CF₃ group donors.[1][8] While the reaction is termed "electrophilic," mechanistic studies suggest that for many reagents, the process can also involve single-electron transfer (SET) pathways, leading to the formation of a trifluoromethyl radical (CF₃•) as the key reactive intermediate.[6][8][9][10] The operative pathway often depends on the specific reagent, substrate, and reaction conditions.
Caption: Generalized mechanism for electrophilic aromatic trifluoromethylation.
Key Electrophilic Trifluoromethylating Reagents
A variety of stable and reactive electrophilic trifluoromethylating agents have been developed, with hypervalent iodine compounds and sulfonium salts being the most prominent.[11][12]
Hypervalent Iodine Reagents (Togni Reagents)
Developed by Antonio Togni and his group, these hypervalent iodine(III)-CF₃ reagents have become indispensable tools for electrophilic trifluoromethylation.[1][2][13] They are valued for their high reactivity, broad functional group tolerance, and the ability to operate under mild conditions.[6][13][14] The two most common are Togni Reagent I and Togni Reagent II.[15][16][17]
-
Togni Reagent I: A more reactive, acyclic reagent.
-
Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): A cyclic, more stable, and widely used reagent.[14][16] It can trifluoromethylate a diverse range of nucleophiles, including phenols, alcohols, thiols, and unactivated olefins (often under copper catalysis).[10][14][16]
These reagents can participate in both electrophilic and radical pathways, with the mechanism often influenced by additives and reaction conditions.[6][18]
Sulfonium Salts (Umemoto and Yagupolskii Reagents)
Historically, sulfonium salts were among the first effective electrophilic trifluoromethylating agents.[1][2]
-
Yagupolskii's Reagents: In 1984, Yagupolskii and co-workers reported that S-(trifluoromethyl)diarylsulfonium salts could effectively trifluoromethylate thiophenolates, marking a significant breakthrough in the field.[1][2]
-
Umemoto's Reagents: Developed by Teruo Umemoto, these S-(trifluoromethyl)dibenzothiophenium salts are highly effective, thermally stable, and commercially available reagents.[2][10][19][20] Their reactivity can be tuned by altering the substituents on the dibenzothiophene core. For instance, electron-withdrawing groups enhance their electrophilicity.[5] Umemoto's reagents are effective for the trifluoromethylation of a wide array of nucleophiles, including electron-rich aromatics, silyl enol ethers, and β-ketoesters.[2][19][20]
Other Notable Reagents
-
Shibata's Reagents: These are trifluoromethylsulfoximinium salt-based reagents that serve as effective electrophilic CF₃ sources.[1][8]
-
Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻): A more recently developed sulfonium-based reagent that is easily prepared and can engage in electrophilic, radical, and even nucleophilic trifluoromethylation pathways.[21]
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 7. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Togni Reagent II - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Togni reagent II - Wikipedia [en.wikipedia.org]
- 17. Togni reagent - Enamine [enamine.net]
- 18. benchchem.com [benchchem.com]
- 19. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Umemoto Reagent I - Enamine [enamine.net]
- 21. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 2,4-bis(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide on the Stability and Storage of 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₉H₃ClF₆O, CAS No: 53130-43-1) is a highly reactive organofluorine compound widely utilized as a building block in organic synthesis. Its utility is prominent in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1] The two trifluoromethyl groups significantly influence the molecule's reactivity and physicochemical properties. However, the presence of the acyl chloride functional group renders the molecule highly susceptible to degradation, particularly through hydrolysis. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and proposed methodologies for assessing the stability of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.
| Property | Value | Reference |
| Molecular Formula | C₉H₃ClF₆O | [1] |
| Molecular Weight | 276.57 g/mol | [1] |
| Appearance | Colorless to light red liquid | [2] |
| Boiling Point | 191-193 °C | [1] |
| Density | Approx. 1.5 g/mL at 25 °C | [3] |
| Reactivity | Highly reactive with water and other nucleophiles | [4] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by its high reactivity towards nucleophiles, especially water.
Hydrolysis
The most significant degradation pathway is hydrolysis. The compound is extremely sensitive to moisture and reacts rapidly, often described as instantaneously, with water to yield 2,4-bis(trifluoromethyl)benzoic acid and corrosive hydrogen chloride (HCl) gas.[5] This reaction is exothermic and vigorous. The degradation pathway is illustrated below.
Thermal and Photolytic Stability
While primarily sensitive to moisture, exposure to high temperatures should be avoided as it can accelerate degradation and lead to the formation of explosive mixtures with air upon intense heating.[6][7] Information on specific photolytic degradation is limited, but as a general precaution for reactive chemicals, storage in light-resistant containers is advisable.
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety. Table 2 summarizes the recommended conditions and incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[8] Some suppliers recommend refrigeration (2-8°C).[9] | Minimizes vaporization and slows potential degradation reactions. |
| Atmosphere | Store under an inert, dry atmosphere (e.g., Argon or Nitrogen).[5][10] | Prevents contact with atmospheric moisture, which causes rapid hydrolysis. |
| Container | Keep in the original, tightly sealed container.[5][10] Containers must be carefully resealed after opening.[8] | Prevents moisture ingress and contamination. |
| Ventilation | Store in a well-ventilated area.[2][5] | Safely dissipates any vapors that may escape. |
| Location | Store locked up in a designated corrosives area.[2][11] | Ensures restricted access and proper segregation from incompatible materials. |
| Incompatible Materials | Water/Moisture, Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases, Alcohols, Amines.[2] | Reacts vigorously with these substances, leading to degradation and potentially hazardous conditions. |
The logical workflow for handling and storage is depicted in the diagram below.
Experimental Protocols for Stability Assessment
Due to the absence of published, validated stability-indicating methods specifically for this compound, the following protocols are proposed based on established guidelines for reactive acyl chlorides.
Proposed Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[12] The goal is to achieve 5-20% degradation of the active substance.[12]
5.1.1 Stock Solution Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent such as anhydrous acetonitrile (e.g., 1 mg/mL). All glassware must be scrupulously dried.
5.1.2 Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl in 50% aqueous acetonitrile. Incubate at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Due to the extreme reactivity, this should be conducted under milder conditions. Treat the stock solution with 0.01 M NaOH in 50% aqueous acetonitrile at room temperature. Sample at very short intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide in acetonitrile. Keep at room temperature for up to 7 days, protected from light, and sample at regular intervals.[12]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux. Sample and analyze.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
5.1.3 Sample Analysis: All stressed samples should be neutralized (if necessary) and diluted with the mobile phase to a suitable concentration before analysis by a stability-indicating analytical method, as described below.
Proposed Stability-Indicating Analytical Method
Direct analysis of acyl chlorides by reversed-phase HPLC is challenging due to their on-column reactivity with aqueous mobile phases. A pre-column derivatization approach is therefore recommended.[4][6]
5.2.1 Principle: The acyl chloride is reacted with a derivatizing agent to form a stable, chromophoric product that can be easily analyzed by HPLC-UV. 2-Nitrophenylhydrazine is a suitable reagent as it reacts with the acyl chloride to produce a derivative with strong UV absorbance at higher wavelengths (e.g., ~395 nm), minimizing interference from many drug substances or intermediates.[4][6]
5.2.2 Derivatization Protocol:
-
To 1.0 mL of the sample solution (in anhydrous acetonitrile), add 1.0 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[6]
-
Stop the reaction by adding a suitable quenching agent or by immediate dilution with the mobile phase.
5.2.3 HPLC-UV Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient: Start at a suitable composition (e.g., 50% B) and increase to a higher percentage (e.g., 95% B) over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) monitoring at the λmax of the derivative (e.g., 395 nm) and also at lower wavelengths to detect other impurities.
-
Column Temperature: 30 °C
5.2.4 Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Conclusion
This compound is a valuable but highly reactive chemical intermediate. Its stability is critically dependent on the strict exclusion of moisture, with which it reacts rapidly. Adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is paramount for preserving its quality. For quantitative stability assessment, direct analysis is impractical. A stability-indicating method based on pre-column derivatization followed by HPLC-UV analysis, developed and validated in conjunction with forced degradation studies, provides a robust strategy for researchers and drug development professionals to ensure the integrity of this important reagent.
References
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 53130-43-1 [smolecule.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Safe Handling of 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for 2,4-bis(trifluoromethyl)benzoyl chloride (CAS No. 328-98-3), a reactive chemical intermediate used in various synthetic applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is critical for safe handling in a laboratory or manufacturing setting. This document summarizes key data from Safety Data Sheets (SDS) and outlines essential safety protocols.
Hazard Identification and Classification
This compound is a corrosive and water-reactive substance. The primary hazards are severe skin burns and eye damage.[1][2] Contact with water or moisture liberates toxic gas, and the vapors can cause respiratory irritation.[1][3]
GHS Hazard Statements:
-
May cause respiratory irritation.[1]
-
May cause damage to organs through prolonged or repeated exposure.[1]
Signal Word: Danger[3]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data available for bis(trifluoromethyl)benzoyl chloride isomers. Researchers should treat this data as representative for this compound while exercising caution.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₃ClF₆O | [5] |
| Molecular Weight | 276.56 g/mol | [5] |
| Appearance | Light red liquid | [3] |
| Density | 1.526 g/mL at 25 °C (for 3,5-isomer) | [5] |
| Flash Point | 72 °C / 161.6 °F (closed cup, for 3,5-isomer) | [5] |
| Boiling Point | 177 - 181 °C (for Benzyl chloride) | [4] |
| Refractive Index | n20/D 1.435 (for 3,5-isomer) | [5] |
| Vapor Density | 7.19 (for 4-isomer) | [6] |
Table 2: Toxicological Information
| Endpoint | Classification | Notes | Source |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns. | [1][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage; risk of blindness. | [1][6][7] |
| Acute Inhalation Toxicity | Category 3 (for Benzyl chloride) | Toxic if inhaled. | [4] |
| Acute Oral Toxicity | Category 4 (for Benzyl chloride) | Harmful if swallowed. | [4] |
| Specific Target Organ Toxicity | Category 2 (Repeated Exposure) | May cause damage to kidneys and liver. | [1] |
Experimental Protocols: Emergency Procedures
Detailed and immediate response is crucial when dealing with incidents involving this chemical.
3.1 First-Aid Measures
-
General Advice: First aiders must protect themselves. Immediately remove all contaminated clothing.[2][7] Show the Safety Data Sheet to the attending physician.[2]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Wash off immediately with plenty of water for at least 15 minutes.[1][3] Call a physician immediately.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing has stopped or is difficult, provide artificial respiration.[1][3] Call a POISON CENTER or doctor immediately.[1][4]
-
Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting due to the risk of perforation.[1][2][7] Call a physician immediately.[2]
3.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: DO NOT use water. [7][8] The substance is water-reactive and contact liberates toxic gas.[1][3] A violent reaction may occur.[8]
-
Specific Hazards: The substance is combustible.[2] Containers may explode when heated. Vapors are heavier than air and may form explosive mixtures.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[1][6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
3.3 Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel to a safe area. Do not breathe vapors or mists.[2] Avoid contact with the substance.[2] Ensure adequate ventilation.[2] Keep away from heat and sources of ignition.[2]
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[2][7][9]
-
Containment and Cleanup: Cover drains.[4] Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[7][8][10] Collect the material and place it into a suitable, labeled container for disposal.[8] Do not use water for cleanup.[10]
Handling, Storage, and Personal Protection
4.1 Safe Handling
-
Wear all required personal protective equipment (PPE).[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from water, moist air, and incompatible materials.[3]
4.2 Storage Conditions
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1][3]
4.3 Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[8] Eyewash stations and safety showers must be close to the workstation.[1][8]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]
-
Skin and Body Protection: Wear appropriate protective gloves (e.g., fluorinated rubber) and chemical-resistant clothing to prevent skin exposure.[1][7][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type ABEK).[1][5]
Visual Safety Protocols
The following diagrams illustrate critical safety workflows for handling this compound.
Caption: Workflow for handling a chemical spill.
Caption: Required Personal Protective Equipment (PPE).
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. stobec.com [stobec.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
The Enhanced Reactivity of Trifluoromethyl-Substituted Benzoyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis, properties, and reactivity of benzoyl chlorides bearing trifluoromethyl (CF₃) groups. The trifluoromethyl group is one of the most powerful electron-withdrawing substituents used in organic chemistry, and its incorporation into the benzoyl chloride scaffold dramatically enhances the electrophilicity of the acyl carbon. This heightened reactivity makes these compounds exceptionally useful reagents in organic synthesis, particularly for the acylation of nucleophiles under mild conditions. This document details the electronic effects conferred by the CF₃ group, summarizes key quantitative reactivity data, provides established experimental protocols, and explores the applications of these reagents in medicinal chemistry and drug development.
Introduction
Benzoyl chlorides are versatile acylating agents used extensively in organic synthesis for the formation of esters, amides, and aryl ketones. Their reactivity can be precisely modulated by the introduction of substituents onto the aromatic ring. The trifluoromethyl (CF₃) group is a unique substituent of significant interest in pharmaceutical and materials science.[1] Its profound impact on molecular properties stems from the high electronegativity of fluorine atoms, leading to a strong electron-withdrawing inductive effect (-I).[2]
When appended to a benzoyl chloride, the CF₃ group significantly increases the partial positive charge on the carbonyl carbon, making it a "superelectrophile" and markedly accelerating the rate of nucleophilic acyl substitution.[3] This enhanced reactivity is highly advantageous, often allowing for faster reactions, milder conditions, and higher yields compared to unsubstituted or electron-donating group-substituted benzoyl chlorides. This guide serves as a comprehensive resource on the core principles and practical applications of these potent chemical entities.
Synthesis of Trifluoromethyl-Substituted Benzoyl Chlorides
Trifluoromethyl-substituted benzoyl chlorides can be prepared via several synthetic routes, typically starting from the corresponding benzoic acid or a related precursor.
Common Synthetic Pathways:
-
From Trifluoromethylbenzoic Acid: The most direct method involves the reaction of the corresponding trifluoromethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard and widely used laboratory-scale preparation.
-
From Trichloromethylbenzoyl Chloride: An industrial approach involves the halogen exchange (HALEX) reaction of a trichloromethyl-substituted benzoyl chloride with hydrogen fluoride (HF) in the presence of a halogen transfer catalyst.
-
From Trifluoromethylacetophenone: A specific synthesis for 3-(trifluoromethyl)benzoyl chloride has been reported starting from 3'-(trifluoromethyl)acetophenone, using a combination of sulfur monochloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂). A yield of 87% has been reported for this method.
Table 1: Summary of Synthetic Methods
| Starting Material | Reagents | Typical Yield | Reference |
| 3-(Trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | High | General Method |
| 4-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride (HF), Catalyst | Good (Industrial Scale) | |
| 3'-(Trifluoromethyl)acetophenone | S₂Cl₂, SO₂Cl₂, Pyridine | 87% |
Physicochemical and Spectroscopic Properties
The position of the trifluoromethyl group (ortho, meta, or para) influences the physical properties of the molecule. These compounds are typically liquids at room temperature and are characterized by their high reactivity, particularly towards moisture.
Table 2: Physical Properties of Trifluoromethyl-Substituted Benzoyl Chloride Isomers
| Property | 2-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl)benzoyl chloride |
| CAS Number | 312-94-7[4] | 2251-65-2[5] | 329-15-7[6] |
| Molecular Formula | C₈H₄ClF₃O | C₈H₄ClF₃O | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol [4] | 208.56 g/mol [7] | 208.56 g/mol [6] |
| Boiling Point | - | 184-186 °C / 750 mmHg[7] | 188-190 °C |
| Density | - | 1.383 g/mL at 25 °C[7] | 1.404 g/mL at 25 °C |
| Refractive Index (n20/D) | - | 1.477[7] | 1.476 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectra are characterized by complex multiplets in the aromatic region (typically δ 7.5-8.3 ppm). The exact chemical shifts and coupling patterns are dependent on the substitution pattern.
-
¹³C NMR: The carbonyl carbon signal appears significantly downfield. The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl chloride is observed in the range of 1770-1815 cm⁻¹. Additional strong bands corresponding to C-F stretching are also present.
Reactivity and Mechanism
The reactivity of benzoyl chlorides is dominated by the nucleophilic acyl substitution mechanism. The presence of a trifluoromethyl group does not change the fundamental mechanism but significantly accelerates its rate.
Electronic Effects of the Trifluoromethyl Group
The CF₃ group exerts a powerful electron-withdrawing effect through sigma bonds (a negative inductive effect, -I). Unlike groups such as nitro (-NO₂) or cyano (-CN), it has no significant resonance effect (-M). This strong -I effect polarizes the C-CF₃ bond and, by extension, the entire benzene ring, withdrawing electron density from the acyl chloride functional group. This results in:
-
Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and thus more susceptible to attack by nucleophiles.
-
Stabilization of the Intermediate: The electron-withdrawing CF₃ group helps to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed during nucleophilic attack.
Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon.
Quantitative Reactivity: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of substituents on the reaction rate.[8]
-
σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups have positive σ values.
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.
The trifluoromethyl group has large, positive Hammett sigma constants, indicating its strong electron-withdrawing nature.
Table 3: Hammett Sigma (σ) Constants for the CF₃ Group
| Constant | Value | Implication |
| σ_meta_ | +0.43[9] | Strong inductive electron withdrawal. |
| σ_para_ | +0.54[9] | Strong inductive electron withdrawal, with minor field/resonance effects. |
| σ⁺para | +0.612[2] | Indicates strong stabilization of adjacent electron-deficient centers. |
Experimental Protocols
Key Experiment: Synthesis of 3-(Trifluoromethyl)benzoyl chloride
This protocol is adapted from a reported synthesis with a high yield.
Materials:
-
3'-(Trifluoromethyl)acetophenone (1.0 mmol)
-
Pyridine (0.15 mmol)
-
Chlorobenzene (0.35 ml)
-
Sulfur monochloride (S₂Cl₂) (2.0 mmol)
-
Sulfuryl chloride (SO₂Cl₂) (1.5 mmol)
Procedure:
-
To a stirred mixture of 3'-(trifluoromethyl)acetophenone, pyridine, and chlorobenzene at room temperature, add sulfur monochloride.
-
Stir the mixture for 2 hours at room temperature.
-
Add sulfuryl chloride dropwise to the reaction mixture.
-
Stir for an additional 30 minutes at room temperature.
-
Heat the mixture to 132 °C and maintain stirring for 15 hours.
-
After cooling, the product can be isolated using standard workup and purification techniques (e.g., distillation). The original report indicated an 87% yield as determined by ¹H NMR analysis.
General Protocol: Acylation of Aniline (Amide Formation)
This protocol describes a general procedure for the acylation of an amine, which can be adapted for various nucleophiles.
Materials:
-
Aniline (or other amine) (1.0 equiv)
-
4-(Trifluoromethyl)benzoyl chloride (1.05 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine (1.1 equiv)
Procedure:
-
Dissolve the aniline and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride in DCM to the stirred amine solution dropwise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The trifluoromethyl group is considered a "privileged" moiety in medicinal chemistry. Its inclusion in a molecule can significantly enhance drug-like properties. Trifluoromethyl-substituted benzoyl chlorides are therefore valuable building blocks for synthesizing new chemical entities (NCEs).
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). This can increase the in vivo half-life of a drug.
-
Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable electrostatic or dipole-dipole interactions with biological targets, thereby increasing potency.
-
Bioisosterism: The CF₃ group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties.
The use of trifluoromethyl-substituted building blocks, including benzoyl chlorides, is a common strategy in the development of drugs for a wide range of therapeutic areas.
Conclusion
Trifluoromethyl-substituted benzoyl chlorides are highly reactive and valuable reagents in organic synthesis. The strong electron-withdrawing nature of the CF₃ group dramatically enhances the electrophilicity of the carbonyl carbon, leading to rapid nucleophilic acyl substitution reactions under mild conditions. This property, combined with the beneficial effects of the CF₃ group on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, establishes these compounds as critical tools for researchers in synthetic chemistry and drug discovery. A thorough understanding of their reactivity and careful handling in experimental setups allows for their efficient and effective use in the synthesis of complex molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]
- 5. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. Hammett Sigma Constants* [wiredchemist.com]
An In-depth Technical Guide on the Electronic Effects of Trifluoromethyl Groups on Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of trifluoromethyl (CF₃) substituents on the chemical properties and reactivity of benzoyl chloride. The strategic placement of the highly electronegative CF₃ group at the ortho, meta, or para positions of the benzene ring significantly influences the electron density distribution within the molecule, thereby altering its spectroscopic characteristics and reaction kinetics. This document serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in research and development.
Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I).[1] This effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond connecting the CF₃ group to the aromatic ring. This inductive withdrawal of electron density deactivates the benzene ring, making it less susceptible to electrophilic attack and increasing the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety.
While the inductive effect is dominant, the trifluoromethyl group can also participate in negative hyperconjugation (a type of resonance effect) by accepting electron density from adjacent pi systems into its low-lying σ* C-F orbitals. However, in the context of benzoyl chloride, the inductive effect is the principal determinant of its electronic influence.
Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity of a reaction center. The trifluoromethyl group possesses positive Hammett constants, indicating its electron-withdrawing character.
| Parameter | Ortho (σₒ) | Meta (σₘ) | Para (σₚ) |
| σ | - | 0.43 | 0.54 |
| σ⁺ | - | 0.52 | 0.612 |
Note: Ortho substituent constants are often not tabulated due to the additional influence of steric effects.
The larger positive value for the para position (σₚ) compared to the meta position (σₘ) reflects the combined influence of both inductive and resonance effects at the para position, whereas the meta position is primarily influenced by the inductive effect.
Spectroscopic Analysis
The electronic perturbations induced by the trifluoromethyl group are readily observable in the spectroscopic data of trifluoromethyl-substituted benzoyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The electron-withdrawing nature of the CF₃ group leads to a downfield shift (higher ppm) of the aromatic proton signals compared to unsubstituted benzoyl chloride. This effect is most pronounced for protons ortho and para to the CF₃ group.
¹³C NMR: The carbon atoms of the aromatic ring and the carbonyl carbon experience deshielding, resulting in downfield chemical shifts. The quaternary carbon attached to the CF₃ group exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR: The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Benzoyl chloride | 7.52 (t, 2H), 7.65 (t, 1H), 8.08 (d, 2H) | 128.8, 130.4, 131.9, 134.9, 168.5 | - |
| 2-(Trifluoromethyl)benzoyl chloride | 7.65-7.85 (m, 4H) | 127.5 (q), 129.0, 131.5, 132.8, 134.2, 165.0 | -60.1 |
| 3-(Trifluoromethyl)benzoyl chloride | 7.71 (t, 1H), 7.95 (d, 1H), 8.32 (d, 1H), 8.36 (s, 1H) | 123.5 (q), 129.8 (q), 130.1, 131.5 (q), 133.8, 137.2, 166.8 | -63.0 |
| 4-(Trifluoromethyl)benzoyl chloride | 7.82 (d, 2H), 8.20 (d, 2H) | 123.8 (q), 126.1 (q), 130.8, 132.5, 135.9, 167.3 | -63.5 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.
Infrared (IR) Spectroscopy
The electron-withdrawing trifluoromethyl group increases the double bond character of the carbonyl group in benzoyl chloride. This strengthening of the C=O bond results in a shift of the carbonyl stretching frequency (ν(C=O)) to a higher wavenumber compared to unsubstituted benzoyl chloride.
| Compound | Carbonyl Stretching Frequency (ν(C=O), cm⁻¹) |
| Benzoyl chloride | ~1773 |
| 2-(Trifluoromethyl)benzoyl chloride | ~1785 |
| 3-(Trifluoromethyl)benzoyl chloride | ~1780 |
| 4-(Trifluoromethyl)benzoyl chloride | ~1790 |
Note: The exact frequency can be influenced by the physical state of the sample (e.g., neat, in solution) and the solvent used.
Reactivity
The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in benzoyl chloride, making it more susceptible to nucleophilic attack. This increased reactivity is reflected in the rates of reactions such as hydrolysis and alcoholysis.
Solvolysis Reactions
The rate of solvolysis of benzoyl chlorides is accelerated by the presence of a trifluoromethyl group. The order of reactivity among the isomers is generally para > meta > ortho. The para isomer exhibits the highest reactivity due to the direct electronic communication between the electron-withdrawing CF₃ group and the reaction center through the aromatic system. While the ortho isomer also experiences a strong inductive effect, its reactivity can be attenuated by steric hindrance from the bulky CF₃ group, which can impede the approach of the nucleophile.
| Compound | Relative Rate of Hydrolysis (approximate) |
| Benzoyl chloride | 1 |
| 2-(Trifluoromethyl)benzoyl chloride | >1 |
| 3-(Trifluoromethyl)benzoyl chloride | >>1 |
| 4-(Trifluoromethyl)benzoyl chloride | >>>1 |
Note: Exact rate constants are highly dependent on the reaction conditions (solvent, temperature, etc.). This table provides a qualitative comparison of reactivity.
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Benzoyl Chlorides
General Procedure:
The synthesis of trifluoromethyl-substituted benzoyl chlorides is typically achieved by reacting the corresponding trifluoromethyl-substituted benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Example Protocol for 4-(Trifluoromethyl)benzoyl chloride:
-
To a solution of 4-(trifluoromethyl)benzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) is added a catalytic amount of DMF.
-
Thionyl chloride (1.1-1.5 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 1-4 hours, or until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethyl)benzoyl chloride.
-
The product can be purified by distillation under reduced pressure.
Kinetic Measurement of Solvolysis
The rate of solvolysis can be monitored by various techniques, including conductometry, titrimetry, or spectroscopy.
Example Protocol using Conductometry:
-
A solution of the trifluoromethyl-substituted benzoyl chloride in a suitable solvent (e.g., aqueous acetone) is prepared.
-
The reaction is initiated by adding a known amount of the benzoyl chloride solution to a thermostated reaction vessel containing the solvent.
-
The change in conductivity of the solution over time is measured using a conductivity meter. The increase in conductivity is proportional to the formation of hydrochloric acid during the hydrolysis reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time.
Visualizations
Electronic Effects of the Trifluoromethyl Group
Caption: Dominant inductive vs. weaker resonance effects of the CF₃ group.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining solvolysis rate constants via conductometry.
General Synthesis of Trifluoromethyl-Benzoyl Chlorides
Caption: General synthetic route to trifluoromethyl-benzoyl chlorides.
References
Spectroscopic and Analytical Profile of Bis(trifluoromethyl)benzoyl Chlorides: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of available spectroscopic data for bis(trifluoromethyl)benzoyl chlorides. Due to the limited availability of public experimental data for 2,4-bis(trifluoromethyl)benzoyl chloride, this document presents predicted mass spectrometry data for this isomer and detailed experimental spectroscopic data (NMR, IR, and MS) for the closely related and commercially available isomer, 3,5-bis(trifluoromethyl)benzoyl chloride, as a representative compound. This guide includes general experimental protocols for spectroscopic analysis and visualizations to aid in understanding the analytical workflow and the structural relationship between these isomers.
Introduction
Substituted benzoyl chlorides are pivotal reagents in organic synthesis, serving as versatile building blocks for the introduction of benzoyl moieties in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of trifluoromethyl groups can significantly alter the chemical and physical properties of these molecules, including their reactivity, lipophilicity, and metabolic stability. This guide focuses on the spectroscopic characterization of bis(trifluoromethyl)benzoyl chlorides, with a specific interest in the 2,4-substituted isomer.
Spectroscopic Data for this compound
Mass Spectrometry (MS) - Predicted Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₃ClF₆O |
| Molecular Weight | 276.57 g/mol |
| Adduct | m/z |
| [M+H]⁺ | 276.98494 |
| [M+Na]⁺ | 298.96688 |
| [M-H]⁻ | 274.97038 |
Spectroscopic Data for 3,5-Bis(trifluoromethyl)benzoyl Chloride (as a Representative Isomer)
To provide a practical reference, this section details the experimental spectroscopic data for the commercially available isomer, 3,5-bis(trifluoromethyl)benzoyl chloride. It is crucial to note that while structurally related, the spectroscopic properties of the 2,4-isomer will differ due to the different substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | 8.45 | s |
| 8.21 | s | |
| ¹³C | 165.8 | s |
| 135.5 | s | |
| 133.2 (q, J = 35.4 Hz) | q | |
| 128.6 (m) | m | |
| 122.9 (q, J = 273.2 Hz) | q |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1780 | Strong | C=O stretch (acid chloride) |
| ~1280 | Strong | C-F stretch |
| ~1140 | Strong | C-F stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 276 | M⁺ | [C₉H₃ClF₆O]⁺ |
| 241 | [M-Cl]⁺ | |
| 213 | [M-Cl-CO]⁺ | |
| 145 | [C₇H₃F₂]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
For a liquid sample such as 3,5-bis(trifluoromethyl)benzoyl chloride, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The instrument is scanned over a mass range appropriate for the analyte (e.g., m/z 50-500).
Visualizations
The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship between the benzoyl chloride isomers.
A Technical Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride: Suppliers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,4-bis(trifluoromethyl)benzoyl chloride, a key reagent in the synthesis of advanced materials and biologically active molecules. This document details its primary suppliers, chemical properties, and significant applications, with a focus on experimental protocols and the biological pathways of derived compounds.
Key Suppliers and Specifications
This compound (CAS No. 53130-43-1) is a specialized chemical intermediate available from a select number of global suppliers. These companies offer various grades of the compound, and it is crucial for researchers to consider the purity and specifications required for their specific applications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay |
| Smolecule | 53130-43-1 | C₉H₃ClF₆O | 276.56 | Not specified |
| Sigma-Aldrich | 785-56-8 (3,5-isomer) | C₉H₃ClF₆O | 276.56 | ≥97% |
| BLD Pharm | 53130-43-1 | - | - | Not specified |
| GlobalChemMall | - | - | - | Not specified |
Note: Data for the 3,5-isomer from Sigma-Aldrich is included for comparison as a closely related compound.
Physicochemical Properties
| Property | Value |
| Boiling Point | 191-193 °C |
| Density | ~1.5 g/cm³ (estimated) |
Applications in Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2,4-bis(trifluoromethyl)benzoyl moiety into a target molecule. This functional group can significantly enhance the biological activity, thermal stability, and other physicochemical properties of the final product. Key application areas include the synthesis of fluorinated polymers and the derivatization of peptides and proteins for analytical purposes.
Synthesis of Fluorinated Polyamides
The incorporation of trifluoromethyl groups into polyamides can enhance their thermal stability, solubility in organic solvents, and dielectric properties. While a specific protocol for this compound was not found in the reviewed literature, a general procedure for the synthesis of fluorinated polyamides from related diamines and diacid chlorides can be adapted.
Experimental Protocol: Synthesis of Fluorinated Polyamides (General Procedure)
-
Monomer Preparation: A novel diamine monomer, such as 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene, is synthesized according to established literature procedures.
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Precipitation and Purification:
-
Pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and water to remove unreacted monomers and solvent.
-
Dry the purified fluorinated polyamide in a vacuum oven at 80-100 °C to a constant weight.
-
Caption: Workflow for the synthesis of fluorinated polyamides.
Derivatization of Peptides for Mass Spectrometry
Benzoyl chloride and its derivatives are used to cap the N-termini of peptides and introduce a hydrophobic group, which can improve their chromatographic separation and ionization efficiency in mass spectrometry.[1] While a specific protocol for this compound was not available, a general method for benzoyl chloride derivatization can be followed.[2]
Experimental Protocol: N-terminal Derivatization of Peptides (General Procedure)
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable buffer, such as 100 mM sodium carbonate, to achieve a basic pH.
-
-
Derivatization Reaction:
-
To the peptide solution, add a solution of this compound in an organic solvent (e.g., acetonitrile, typically a 2% v/v solution).
-
Vortex the mixture and allow it to react at room temperature for a short period (e.g., 5-10 minutes).
-
-
Quenching and Cleanup:
-
The reaction can be quenched by the addition of an acid or a primary amine-containing buffer.
-
The derivatized peptide can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove excess reagent and salts.
-
-
LC-MS/MS Analysis:
-
Analyze the purified, derivatized peptide by reverse-phase high-performance liquid chromatography coupled to a tandem mass spectrometer (RP-HPLC-MS/MS).
-
Caption: Experimental workflow for peptide derivatization.
Biologically Active Molecules and Signaling Pathways
While this compound is a synthetic reagent, the bis(trifluoromethyl)phenyl moiety it imparts is found in a number of biologically active compounds, particularly in the development of novel antibacterial agents. Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]
The mechanism of action for these compounds is believed to be multi-faceted, affecting several key bacterial signaling and metabolic pathways. Investigations suggest that these molecules can disrupt the bacterial cell membrane and inhibit essential biosynthetic processes.[3]
Potential Bacterial Signaling Pathways and Processes Affected:
-
Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis, leading to a loss of cell wall integrity.
-
Protein Synthesis: Interference with ribosomal function and the translation of essential proteins.
-
Nucleic Acid Synthesis: Inhibition of DNA replication and/or RNA transcription.
-
Fatty Acid Biosynthesis: Disruption of the pathways responsible for producing essential fatty acids for the cell membrane.[6]
Caption: Potential antibacterial mechanisms of action.
Conclusion
This compound is a valuable reagent for the synthesis of advanced materials and potential therapeutic agents. Its ability to introduce the bis(trifluoromethyl)phenyl moiety provides a powerful tool for modulating the properties of molecules. Further research into specific, optimized protocols for its use in polymer chemistry and proteomics will undoubtedly expand its utility. The demonstrated antibacterial activity of its derivatives highlights the potential for this chemical scaffold in the ongoing search for new antimicrobial drugs.
References
- 1. lcms.cz [lcms.cz]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,4-Bis(trifluoromethyl)benzoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent and a valuable building block in modern organic synthesis. The presence of two electron-withdrawing trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for the introduction of the 2,4-bis(trifluoromethyl)benzoyl moiety into a wide range of molecules. This structural motif is of particular interest in medicinal chemistry and materials science due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
These application notes provide an overview of the key applications of this compound, complete with detailed experimental protocols for its use in the synthesis of amides and esters, as a derivatizing agent for analytical applications, and as a precursor for heterocyclic compounds.
Key Applications
This compound is primarily utilized in the following areas:
-
Pharmaceutical Synthesis: As a key building block for the synthesis of biologically active molecules. The 2,4-bis(trifluoromethyl)phenyl group can be found in various investigational compounds, where it often contributes to enhanced potency and improved pharmacokinetic profiles.
-
Derivatizing Agent for Analytical Chemistry: For the derivatization of polar functional groups, such as amines and phenols, to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The fluorine atoms also provide a unique mass spectral signature, aiding in compound identification and quantification.
-
Synthesis of Heterocyclic Compounds: As a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.
-
Materials Science: In the development of advanced polymers and functional materials, where the incorporation of trifluoromethyl groups can impart desirable properties like thermal stability and hydrophobicity.
Experimental Protocols
Synthesis of N-Aryl-2,4-bis(trifluoromethyl)benzamides via Schotten-Baumann Reaction
This protocol describes the acylation of a primary aromatic amine with this compound under basic conditions.
Reaction Scheme:
General Acylation of an Amine.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Pyridine (or 10% aqueous NaOH solution)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the aniline (1.0 equivalent) in dichloromethane (DCM).
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 equivalents) in DCM to the cooled amine solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |
| Aniline | This compound | N-Phenyl-2,4-bis(trifluoromethyl)benzamide | >90% (typical) | 155-157 |
Characterization Data (Illustrative for N-Phenyl-2,4-bis(trifluoromethyl)benzamide):
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.0-7.2 (m, aromatic protons), δ (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (signals for aromatic carbons and carbonyl carbon) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch) |
| MS (ESI) | m/z [M+H]⁺ |
Synthesis of 2,4-Bis(trifluoromethyl)phenyl Esters
This protocol outlines the esterification of a phenol with this compound.
Reaction Scheme:
General Esterification of a Phenol.
Materials:
-
This compound
-
Phenol (or other alcohol)
-
Triethylamine (or 10% aqueous NaOH solution)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenol (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add this compound (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Work up the reaction as described in the amide synthesis protocol (Protocol 1, steps 6-7).
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Product | Yield |
| Phenol | This compound | Phenyl 2,4-bis(trifluoromethyl)benzoate | High |
Derivatization of Primary Amines for GC-MS Analysis
This protocol details the derivatization of a primary amine, such as amphetamine, for analysis by GC-MS.
GC-MS Derivatization Workflow.
Materials:
-
Sample containing the primary amine (e.g., extracted from a biological matrix)
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Transfer an aliquot of the sample extract into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 10 µL of anhydrous pyridine to the dried residue.
-
Add 50 µL of the this compound solution to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the reaction mixture at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS or can be further diluted with a suitable solvent if necessary.
Illustrative GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), then ramp to 300 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow |
| MS Ionization | Electron Impact (EI), 70 eV |
| Scan Range | m/z 50-550 |
Synthesis of Pyrazole Derivatives
This protocol describes a general two-step, one-pot synthesis of pyrazoles from a ketone and an acyl chloride, followed by reaction with hydrazine. This compound can be used as the acyl chloride in this sequence.[1]
One-Pot Pyrazole Synthesis.
Materials:
-
A ketone (e.g., acetophenone)
-
This compound
-
A strong base (e.g., Lithium diisopropylamide - LDA)
-
Hydrazine hydrate
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Formation of the 1,3-Diketone: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of LDA in THF. b. Cool the LDA solution to -78 °C and slowly add a solution of the ketone (1.0 equivalent) in THF. c. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. d. Add a solution of this compound (1.0 equivalent) in THF dropwise. e. Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Cyclization to the Pyrazole: a. To the in-situ generated 1,3-diketone, add hydrazine hydrate (1.1 equivalents). b. Heat the reaction mixture to reflux and monitor the reaction by TLC.[2] c. After completion, cool the reaction mixture and perform an aqueous workup. d. Purify the resulting pyrazole derivative by column chromatography or recrystallization.
Note: This is a general procedure, and the specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized for different substrates.[1]
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the fields of drug discovery and analytical chemistry. The protocols provided herein offer a practical guide for the utilization of this compound in the preparation of amides, esters, and heterocyclic systems, as well as for the derivatization of analytes for GC-MS analysis. As with any highly reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols for Acylation Reactions with 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent utilized in organic synthesis to introduce the 2,4-bis(trifluoromethyl)benzoyl moiety into a range of molecules. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making this reagent particularly effective for the acylation of various nucleophiles, including amines, alcohols, phenols, and aromatic compounds. This increased reactivity often allows for milder reaction conditions and can be advantageous in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, where the introduction of trifluoromethyl groups can modulate properties such as lipophilicity, metabolic stability, and biological activity.
These application notes provide an overview of the primary applications of this compound in acylation reactions and furnish detailed protocols for its use.
Key Applications
-
Amide Synthesis (N-Acylation): The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of the corresponding amides. This transformation is fundamental in the construction of a wide array of organic molecules, including active pharmaceutical ingredients.
-
Ester Synthesis (O-Acylation): Alcohols and phenols readily react with this compound to form esters. This reaction is commonly employed for the protection of hydroxyl groups or to synthesize esters with specific functionalities.
-
Aryl Ketone Synthesis (Friedel-Crafts Acylation): In the presence of a Lewis acid catalyst, this compound can acylate electron-rich aromatic and heteroaromatic compounds to produce aryl ketones, which are valuable intermediates in organic synthesis.
Data Presentation: Representative Acylation Reactions
Due to the high reactivity of this compound, it is expected to provide good to excellent yields in various acylation reactions. The following tables present representative data for similar acylation reactions, which can serve as a guideline for expected outcomes.
Table 1: N-Acylation of Amines
| Amine Substrate | Product | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | N-Phenyl-2,4-bis(trifluoromethyl)benzamide | Pyridine | Dichloromethane | 2-4 h | Good to Excellent | General Protocol |
| Benzylamine | N-Benzyl-2,4-bis(trifluoromethyl)benzamide | Triethylamine | Tetrahydrofuran | 1-3 h | Good to Excellent | General Protocol |
| Diethylamine | N,N-Diethyl-2,4-bis(trifluoromethyl)benzamide | Triethylamine | Dichloromethane | 1-2 h | Good to Excellent | General Protocol |
| Salicylamide | 2-Hydroxy-N-(4-(trifluoromethyl)benzoyl)benzamide* | Pyridine | Reflux | 4 h | 29 | [1] |
*Note: This example uses 4-(trifluoromethyl)benzoyl chloride, but provides a relevant data point for a substituted benzoyl chloride with an amine.
Table 2: O-Acylation of Alcohols and Phenols
| Alcohol/Phenol Substrate | Product | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Methanol | Methyl 2,4-bis(trifluoromethyl)benzoate | Pyridine | Dichloromethane | 1-2 h | Good to Excellent | General Protocol |
| Phenol | Phenyl 2,4-bis(trifluoromethyl)benzoate | Pyridine | Dichloromethane | 2-4 h | Good to Excellent | General Protocol |
| 4-Methoxyphenol | 4-Methoxyphenyl 2,4-bis(trifluoromethyl)benzoate | Pyridine | Dichloromethane | 2-4 h | Good to Excellent | General Protocol |
Table 3: Friedel-Crafts Acylation of Arenes
| Arene Substrate | Product | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Toluene | (4-Methylphenyl)(2,4-bis(trifluoromethyl)phenyl)methanone | AlCl₃ | Dichloromethane | 2-6 h | Moderate to Good | General Protocol |
| Anisole | (4-Methoxyphenyl)(2,4-bis(trifluoromethyl)phenyl)methanone | AlCl₃ or FeCl₃ | Dichloromethane | 1-4 h | Good to Excellent | General Protocol |
| Benzene | Phenyl(2,4-bis(trifluoromethyl)phenyl)methanone | AlCl₃ | Benzene (neat) | 4-8 h | Moderate | General Protocol |
Experimental Protocols
Caution: this compound is corrosive and moisture-sensitive. All reactions should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for N-Acylation of a Primary Amine
This protocol describes the formation of an amide from a primary amine and this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.1 eq) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify the product by recrystallization or column chromatography if necessary.
Caption: Workflow for the N-acylation of a primary amine.
Protocol 2: General Procedure for O-Acylation of a Phenol
This protocol details the synthesis of a phenyl ester from a phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and dissolve it in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 3: General Procedure for Friedel-Crafts Acylation of an Arene
This protocol outlines the synthesis of an aryl ketone via Friedel-Crafts acylation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
This compound (1.0 eq)
-
Arene (e.g., Anisole) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice/water bath
-
Concentrated HCl
-
Crushed ice
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice/water bath.
-
Add this compound (1.0 eq) dropwise to the stirred suspension.
-
After stirring for 15 minutes, add the arene (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-8 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or recrystallization.
Caption: Workflow for the Friedel-Crafts acylation of an arene.
Reaction Mechanisms
The acylation reactions with this compound proceed through well-established mechanisms.
Nucleophilic Acyl Substitution (N- and O-Acylation)
The acylation of amines and alcohols follows a nucleophilic acyl substitution pathway. In the presence of a base like pyridine or triethylamine, the reaction is accelerated. The base serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Caption: General mechanism for base-catalyzed nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts acylation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Pre-column Derivatization with 2,4-bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in numerous scientific disciplines, including pharmaceutical development, biomedical research, and environmental monitoring. However, many amine-containing compounds lack a strong chromophore, which makes their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations.[1] To overcome this limitation, pre-column derivatization is a widely employed strategy. This technique involves chemically modifying the analyte to enhance its detectability and improve its chromatographic properties.[1]
2,4-bis(trifluoromethyl)benzoyl chloride is an excellent derivatizing agent for primary and secondary amines. The introduction of the benzoyl group provides a strong chromophore for sensitive UV detection. Furthermore, the two highly electronegative trifluoromethyl groups can significantly enhance the retention of polar amines on reversed-phase HPLC columns and improve the stability of the resulting derivative. The derivatization reaction is typically rapid and proceeds under mild conditions.
This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound and their subsequent analysis by HPLC.
Principle of the Derivatization Reaction
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide derivative and hydrochloric acid. The reaction is typically performed in an alkaline medium to neutralize the acid byproduct and drive the reaction to completion.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for derivatization with benzoyl chloride. Optimization of reaction and chromatographic conditions is recommended to achieve the best performance for specific applications with this compound.
Materials and Reagents
-
Analytes: Amine standards of interest (e.g., aliphatic amines, aromatic amines, amino acids)
-
Derivatizing Reagent: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer (pH 9-10)
-
Quenching Solution: 2 M Hydrochloric Acid (HCl)
-
Base: 2 M Sodium Hydroxide (NaOH)
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of amine standards (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol).
-
Working Standard Solutions: Dilute the stock solutions with the appropriate solvent to prepare a series of working standards at different concentrations for calibration.
-
Sample Preparation: The sample preparation method will vary depending on the matrix.
-
Liquid Samples: May be used directly or after dilution.
-
Solid Samples: May require extraction with a suitable solvent, followed by centrifugation or filtration to remove particulate matter.
-
Biological Samples: Protein precipitation may be necessary. A common method is to add 4 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge. The supernatant is then used for derivatization.
-
Derivatization Protocol
-
In a suitable reaction vial (e.g., a 1.5 mL microcentrifuge tube), add 100 µL of the working standard solution or sample extract.
-
Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5). Vortex for 10 seconds.
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Note: This solution should be prepared fresh daily as acyl chlorides are sensitive to moisture.
-
Add 100 µL of the this compound solution to the reaction vial.
-
Immediately cap the vial and vortex vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes. For less reactive amines, incubation at a higher temperature (e.g., 50-60°C) for 10-15 minutes may be beneficial.
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape improvement).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of the derivatized amine. A wavelength in the range of 240-260 nm is a good starting point.
Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Note: This is a generic gradient and should be optimized for the specific amines being analyzed to achieve the best separation.
Method Validation and Performance
A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the derivatized standards. A linear relationship with a correlation coefficient (r²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed by the relative standard deviation (RSD) of replicate measurements.
Expected Quantitative Data
The following table presents typical performance data for the analysis of biogenic amines derivatized with benzoyl chloride. Similar performance can be expected for this compound derivatives, although retention times will likely be longer due to increased hydrophobicity.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| Putrescine | 8.5 | 0.05 | 0.15 | > 0.998 |
| Cadaverine | 9.8 | 0.04 | 0.12 | > 0.999 |
| Histamine | 7.2 | 0.08 | 0.24 | > 0.997 |
| Tyramine | 12.1 | 0.03 | 0.09 | > 0.999 |
| Spermidine | 11.5 | 0.10 | 0.30 | > 0.996 |
Data is illustrative and based on benzoyl chloride derivatization. Actual values will need to be determined experimentally.
Workflow and Signaling Pathway Diagrams
Conclusion
The pre-column derivatization of primary and secondary amines with this compound offers a robust and sensitive method for their quantification by HPLC with UV detection. The procedure is straightforward and results in stable derivatives with excellent chromatographic properties. This method is a valuable tool for researchers, scientists, and drug development professionals for the accurate analysis of amines in a variety of sample matrices.
References
Applications of 2,4-Bis(trifluoromethyl)benzoyl Chloride in the Synthesis of Novel TRPA1 Antagonists
Introduction
2,4-Bis(trifluoromethyl)benzoyl chloride is a fluorinated building block of significant interest in medicinal chemistry. The incorporation of two trifluoromethyl groups onto the phenyl ring imparts unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This application note details the use of this compound in the synthesis of a novel series of potent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which have therapeutic potential in the management of pain and inflammation.
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of noxious external stimuli and endogenous ligands associated with tissue damage and inflammation.[2] Consequently, the development of TRPA1 antagonists is a promising therapeutic strategy for various conditions, including acute and chronic pain, itch, and inflammatory airway diseases.[2]
This document provides detailed protocols for the synthesis of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides using this compound, summarizes their biological activity, and illustrates the relevant biological pathway and experimental workflow.
Data Presentation
The following table summarizes the in vitro biological data for a series of TRPA1 antagonists synthesized using this compound. The data highlights the structure-activity relationship (SAR) of these compounds, demonstrating the impact of substitutions on their potency and metabolic stability.
| Compound | R Group | hTRPA1 IC50 (μM) | Mouse Liver Microsome Intrinsic Clearance (CLint, μL/min/mg) |
| 1a | -CH(CH3)2 | 0.045 | 150 |
| 1b | -c-propyl | 0.033 | 120 |
| 1c | -CH3 | 0.089 | >200 |
| 1d | -CH2CH3 | 0.061 | 180 |
Experimental Protocols
General Procedure for the Synthesis of Aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides
The synthesis of the target benzamides is achieved through a straightforward acylation reaction between this compound and the appropriate N-alkyl-5-(trifluoromethyl)benzene-1,3-diamine intermediate.
Step 1: Synthesis of N-alkyl-5-(trifluoromethyl)benzene-1,3-diamine intermediate
The synthesis of the diamine intermediate is typically achieved via a reductive amination or other standard N-alkylation methods from a commercially available nitroaniline precursor, followed by reduction of the nitro group.
Step 2: Acylation with this compound
To a solution of the N-alkyl-5-(trifluoromethyl)benzene-1,3-diamine (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon). This compound (1.1 eq.) is then added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamide.
Detailed Protocol for the Synthesis of Compound 1a (R = -CH(CH3)2)
-
Preparation of the Amine Intermediate: N-isopropyl-5-(trifluoromethyl)benzene-1,3-diamine is prepared according to known literature procedures.
-
Acylation:
-
Dissolve N-isopropyl-5-(trifluoromethyl)benzene-1,3-diamine (218 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine (0.17 mL, 1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (277 mg, 1.1 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to yield the final product, N-(3-(isopropylamino)-5-(trifluoromethyl)phenyl)-2,4-bis(trifluoromethyl)benzamide (Compound 1a).
-
Mandatory Visualization
Caption: Synthetic workflow for the preparation of TRPA1 antagonists.
References
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,4-bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers represent a unique class of materials with exceptional properties, including high thermal stability, chemical resistance, low friction coefficients, and distinct electrical characteristics.[1] The incorporation of fluorine atoms, particularly trifluoromethyl (-CF3) groups, into a polymer backbone can significantly enhance its performance by increasing solubility, optical transparency, and hydrophobicity while lowering the dielectric constant and water absorption.[2][3][4][5][6] These properties make fluorinated polymers highly attractive for advanced biomedical applications, such as controlled drug delivery systems, tissue engineering, and medical imaging.[1]
This document provides detailed application notes and a generalized experimental protocol for the synthesis of novel fluorinated polyamides using 2,4-bis(trifluoromethyl)benzoyl chloride as a key monomer. While specific literature on the polymerization of this particular diacyl chloride is not abundant, the provided protocols are based on well-established methods for the synthesis of aromatic polyamides from similar fluorinated monomers. The trifluoromethyl groups on the benzoyl chloride are expected to yield polyamides with enhanced solubility and thermal properties, making them promising candidates for the development of advanced drug delivery vehicles and other biomedical materials.
Application Notes
The use of this compound in polyamide synthesis is anticipated to yield polymers with a unique combination of properties beneficial for drug development and other high-performance applications. The two bulky and highly electronegative -CF3 groups on the monomer are expected to influence the polymer's final characteristics in several ways:
-
Enhanced Solubility: The presence of bulky trifluoromethyl groups disrupts the close packing of polymer chains, which can significantly improve the solubility of otherwise rigid aromatic polyamides in common organic solvents.[4][7] This is a critical advantage for processing and fabricating polymer-based drug delivery systems, such as nanoparticles and films, via solution-casting techniques.[4]
-
Improved Thermal Stability: Aromatic polyamides are known for their high thermal stability, and the incorporation of fluorine often enhances this property. Polyamides synthesized from this compound are expected to exhibit high glass transition temperatures (Tg) and decomposition temperatures, ensuring their stability under various physiological and processing conditions.[3][7]
-
Hydrophobicity and Drug Encapsulation: The fluorinated nature of the resulting polymers will increase their hydrophobicity. This characteristic can be leveraged in drug delivery to effectively encapsulate and protect hydrophobic drugs, potentially leading to improved bioavailability and controlled release profiles.
-
Biocompatibility: While biocompatibility needs to be assessed for each new polymer, fluorinated polymers are generally known for their inertness, which is a desirable feature for materials intended for biomedical applications.
-
Optical Transparency: The introduction of trifluoromethyl groups can lead to the formation of amorphous polymers with high optical transparency.[4][7] This property is advantageous for applications where optical clarity is required.
Experimental Protocols
The following is a generalized protocol for the low-temperature solution polycondensation of this compound with an aromatic diamine to synthesize a fluorinated polyamide.
Materials:
-
This compound (Monomer A)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 4,4'-(hexafluoroisopropylidene)dianiline (6F-DA)) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl2) or Lithium chloride (LiCl), dried
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (ice-water or cryostat)
-
Standard glassware for filtration and washing
-
Vacuum oven
Procedure:
-
Drying of Glassware and Reagents: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of nitrogen. Anhydrous solvents and reagents are crucial for successful polymerization. Salts like CaCl2 or LiCl should be dried under vacuum at high temperature before use.[8]
-
Reaction Setup: Assemble the three-neck flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. The reaction should be carried out under a constant positive pressure of nitrogen to exclude moisture and oxygen.
-
Dissolution of Diamine: In the reaction flask, dissolve a stoichiometric amount of the aromatic diamine (Monomer B) and a solubility-promoting salt (e.g., 5-10 wt% CaCl2 or LiCl relative to the solvent) in anhydrous NMP. Stir the mixture at room temperature until the diamine and salt are completely dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Addition of Diacyl Chloride: Dissolve a stoichiometric equivalent of this compound (Monomer A) in a small amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution over a period of 30-60 minutes. The reaction is exothermic, so a slow addition rate is important to maintain the low temperature.
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours.[9] The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, under vigorous stirring in a blender. This will precipitate the polyamide as a fibrous or powdery solid.
-
Purification: Collect the polymer by filtration. To remove residual solvent, unreacted monomers, and salts, wash the polymer thoroughly with methanol and then with hot water. Repeat the washing steps several times.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Data Presentation
The following tables summarize the properties of various fluorinated polyamides and polyimides containing trifluoromethyl groups, as reported in the literature. These data provide a reference for the expected properties of polymers synthesized using this compound.
Table 1: Thermal Properties of Aromatic Polyamides with Trifluoromethyl Groups
| Polymer Reference/Description | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) in N2 | 5% Weight Loss Temp. (Td5, °C) in Air | Citation |
| PA from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | > 300 | 437 - 465 | 434 - 458 | [7] |
| PAI from BTTFB and various diamines | 244 - 272 | > 525 | - | [1] |
Table 2: Solubility of Aromatic Polyamides with Trifluoromethyl Groups
| Polymer Reference/Description | Soluble in | Insoluble in | Citation |
| PA from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | NMP, DMAc, DMF, DMSO | Toluene, Chloroform, Acetone | [7] |
| PAI from BTTFB and various diamines | NMP, DMAc, DMF, DMSO, m-cresol, THF | - | [1] |
Table 3: Optical and Physical Properties of Fluorinated Polymers
| Polymer Reference/Description | Cut-off Wavelength (nm) | Transparency at 550 nm (%) | Water Absorption (%) | Dielectric Constant (1 MHz) | Citation |
| PA from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 337 - 367 | 88 - 90 | - | - | [4][7] |
| PI with multi-bulky pendant CF3 groups | 327 - 343 | - | 0.59 - 0.68 | 2.69 - 2.85 | [2][3] |
Visualizations
Caption: General reaction scheme for the synthesis of fluorinated polyamides.
Caption: Experimental workflow for low-temperature solution polymerization.
References
- 1. Synthesis and properties of fluorinated polyamideimides with high solubility | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Friedel-Crafts Acylation with 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Friedel-Crafts acylation of electron-rich aromatic compounds using 2,4-bis(trifluoromethyl)benzoyl chloride. Due to the strong deactivating effect of the two trifluoromethyl groups on the benzoyl chloride, this protocol is intended for use with highly activated aromatic substrates.
Introduction
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This application note details a protocol for the acylation of electron-rich arenes with this compound. The presence of two electron-withdrawing trifluoromethyl groups makes the acyl chloride an unreactive electrophile, necessitating the use of highly reactive aromatic substrates, such as anisole or 1,3-dimethoxybenzene, to achieve a successful reaction. A strong Lewis acid, typically aluminum chloride, is used to catalyze the reaction.[2]
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound, facilitating the departure of the chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]
The resulting diaryl ketone product is less reactive than the starting aromatic compound because the acyl group is deactivating, thus preventing polyacylation.[4]
Experimental Protocols
This protocol describes a general procedure for the Friedel-Crafts acylation of an activated aromatic substrate with this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₉H₃ClF₆O | 292.56 | Corrosive, lachrymator.[5] |
| Anisole (or 1,3-dimethoxybenzene) | C₇H₈O (C₈H₁₀O₂) | 108.14 (138.17) | Flammable, irritant.[1][6] |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Corrosive, reacts violently with water.[7][8] |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Extremely flammable.[4][9] |
| Hydrochloric acid (concentrated) | HCl | 36.46 | Corrosive, causes severe burns.[2][10] |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Hygroscopic.[11][12] |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. |
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas outlet to a trap (e.g., containing dilute NaOH solution)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride is highly corrosive and reacts violently with water; handle with care in a dry environment.[7][8]
-
This compound is corrosive and a lachrymator.[5] Avoid inhalation and contact with skin and eyes.
-
Anhydrous diethyl ether is extremely flammable and can form explosive peroxides.[4][9] Keep away from ignition sources.
-
Concentrated hydrochloric acid is corrosive and can cause severe burns.[2][10] Handle with extreme care.
Detailed Procedure:
-
Reaction Setup:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel. Attach a reflux condenser with a gas outlet connected to a trap for HCl gas.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
-
Addition of Reactants:
-
Cool the flask in an ice-water bath to 0 °C.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.
-
Following the addition of the acyl chloride, add the activated aromatic substrate (e.g., anisole or 1,3-dimethoxybenzene, 1.1 equivalents) dropwise via the addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice-water bath.
-
Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl ketone.
-
Data Presentation
The following table provides representative data for the Friedel-Crafts acylation of activated arenes with benzoyl chlorides. Note that yields for the specific reaction with this compound will be highly dependent on the specific substrate and reaction conditions and may require optimization.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Anisole | Benzoyl chloride | AlCl₃ | CS₂ | 0 - RT | 2 | 4-Methoxybenzophenone | ~90 |
| 1,3-Dimethoxybenzene | Benzoyl chloride | AlCl₃ | DCM | 0 - RT | 3 | 2,4-Dimethoxybenzophenone | ~85 |
| Anisole | This compound | AlCl₃ | DCM | 0 - RT | 2-4 | (4-Methoxyphenyl)(2,4-bis(trifluoromethyl)phenyl)methanone | Requires Optimization |
| 1,3-Dimethoxybenzene | This compound | AlCl₃ | DCM | 0 - RT | 2-4 | (2,4-Dimethoxyphenyl)(2,4-bis(trifluoromethyl)phenyl)methanone | Requires Optimization |
Mandatory Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. natrium.com [natrium.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com [carlroth.com]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. uprm.edu [uprm.edu]
- 12. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
Application Notes and Protocols for 2,4-Bis(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 2,4-bis(trifluoromethyl)benzoyl chloride (CAS No: 53130-43-1) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Application Notes
1. Chemical Identity and Properties
This compound is a highly reactive acyl chloride.[1] The presence of two electron-withdrawing trifluoromethyl groups significantly influences its chemical behavior. It is a corrosive liquid that is highly sensitive to moisture.[1][2]
2. Primary Applications
This compound serves as a valuable reagent in organic synthesis and analytical chemistry. Its primary applications include:
-
Derivatizing Agent: It is used as a derivatizing agent in proteomic research, reacting with primary amines in proteins to form stable covalent bonds. This process can enhance protein identification, improve separation in techniques like RP-HPLC, and increase protein stability.[1]
-
Peptide Labeling: It can be used for the selective labeling of specific amino acid residues within peptides, aiding in the study of peptide structure and function.[1]
-
Synthetic Intermediate: As a typical acyl chloride, it participates in various chemical reactions, including nucleophilic substitution with alcohols or amines to form esters or amides, and Friedel-Crafts acylation with aromatic compounds to produce ketones.[1]
3. Key Hazards and Reactivity
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][3] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3][4]
-
Moisture Sensitivity: The compound is highly moisture-sensitive and undergoes rapid, exothermic hydrolysis in the presence of water to form 2,4-bis(trifluoromethyl)benzoic acid and toxic hydrogen chloride (HCl) gas.[1][4] This reaction necessitates handling under anhydrous conditions.[1][5]
-
Inhalation Hazard: Vapors and mists may cause respiratory irritation.[4]
-
Combustibility: The material is a combustible liquid. In a fire, it can release hazardous substances such as carbon oxides (CO, CO2), hydrogen chloride gas, and hydrogen fluoride.[4]
-
Incompatibilities: It is incompatible with water, strong oxidizing agents, strong bases, and alcohols.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₃ClF₆O | [1] |
| Molecular Weight | 276.57 g/mol | [1] |
| Boiling Point | 191-193 °C | [1] |
| Density | 1.512 g/cm³ at 25°C | [1] |
| Refractive Index | 1.4323 - 1.4327 at 20°C | [1] |
| Appearance | Light red liquid | [2] |
Table 2: Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Source(s) |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage/Irritation, Category 1 | H314: Causes severe skin burns and eye damage | [3] |
| Combustible Liquid | H227: Combustible liquid |
Experimental Protocols
Protocol 1: Safe Handling and Use
This protocol outlines the procedure for safely handling this compound during experimental use.
1. Pre-Experiment Preparation: 1.1. Ensure an eyewash station and safety shower are readily accessible and operational.[6] 1.2. Prepare all glassware by oven-drying at >100°C for several hours and cooling under an inert gas stream (e.g., nitrogen or argon) to ensure anhydrous conditions.[5] 1.3. Use only anhydrous solvents, either commercially purchased or freshly distilled from an appropriate drying agent.[5]
2. Personal Protective Equipment (PPE): 2.1. Don appropriate PPE before handling the chemical:
- Hand Protection: Chemical-resistant, impermeable gloves (e.g., nitrile).[7]
- Eye Protection: Tightly fitting safety goggles and a face shield.[6][7]
- Skin and Body Protection: A lab coat and impermeable protective clothing.[7] 2.2. If there is a risk of inhalation, a self-contained breathing apparatus or an appropriate respirator (e.g., Type ABEK (EN14387) filter) must be used.[6][7]
3. Handling Procedure: 3.1. Conduct all manipulations of this compound exclusively within a certified chemical fume hood.[4][7] 3.2. Handle the reagent under an inert atmosphere (nitrogen or argon), using Schlenk line techniques or a glove box to prevent contact with moisture.[5] 3.3. Use non-sparking tools and avoid proximity to heat, sparks, or open flames.[6] 3.4. When transferring, add the reagent slowly to the reaction mixture to control any exothermic processes. For highly exothermic reactions, consider cooling the reaction vessel.[5] 3.5. Keep the container tightly closed when not in use.[2]
4. Post-Experiment Cleanup: 4.1. Decontaminate any surfaces that may have come into contact with the chemical, following the Spill Management Protocol (Protocol 3). 4.2. Wash hands and any exposed skin thoroughly after handling.[4] 4.3. Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[2]
References
- 1. Buy this compound | 53130-43-1 [smolecule.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: The Use of 2,4-Bis(trifluoromethyl)benzoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms, particularly trifluoromethyl (CF₃) groups, into organic molecules is a widely employed strategy in the design of modern agrochemicals. The presence of CF₃ groups can significantly enhance a compound's metabolic stability, binding affinity to target enzymes, and overall biological efficacy. 2,4-Bis(trifluoromethyl)benzoyl chloride is a valuable fluorinated building block that can be utilized in the synthesis of novel active ingredients for crop protection. Its two trifluoromethyl groups offer a high degree of fluorination, making it an attractive starting material for creating compounds with unique physicochemical and biological properties.
These application notes provide detailed protocols and conceptual frameworks for the use of this compound in the synthesis of potential agrochemical candidates, with a primary focus on the preparation of N-aryl benzamides.
Key Application: Synthesis of N-Aryl-2,4-bis(trifluoromethyl)benzamides
A common and effective strategy in agrochemical development is the synthesis of benzanilide structures. This is typically achieved through the acylation of a substituted aniline with a benzoyl chloride derivative, a reaction known as the Schotten-Baumann reaction. The resulting N-aryl benzamides are precursors to a wide range of bioactive molecules, including fungicides, herbicides, and insecticides. The reaction of this compound with various anilines provides a direct route to novel, highly fluorinated benzanilides for biological screening.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4-bis(trifluoromethyl)benzamides
This protocol describes a general method for the acylation of substituted anilines with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 2,6-diethylaniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the substituted aniline (1.0 equivalent). Dissolve the aniline in anhydrous dichloromethane (approx. 10 mL per gram of aniline).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred aniline solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of N-aryl-2,4-bis(trifluoromethyl)benzamides.
Data Presentation: Hypothetical Synthesis of Various Benzanilides
The following table outlines a series of potential N-aryl-2,4-bis(trifluoromethyl)benzamides that could be synthesized using the protocol above. This serves as a template for researchers to document their results.
| Entry | Substituted Aniline | Product Name | Expected Yield (%)[1] | Product Characterization Notes |
| 1 | Aniline | N-Phenyl-2,4-bis(trifluoromethyl)benzamide | >90 | White solid. Confirm structure via NMR. |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)benzamide | >90 | Pale yellow solid. |
| 3 | 3,5-Dimethylaniline | N-(3,5-Dimethylphenyl)-2,4-bis(trifluoromethyl)benzamide | >85 | Off-white solid. |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)benzamide | >90 | White crystalline solid. |
| 5 | 2-Fluoro-4-(trifluoromethyl)aniline[2] | N-(2-Fluoro-4-(trifluoromethyl)phenyl)-2,4-bis(trifluoromethyl)benzamide | >80 | Highly fluorinated derivative. |
Visualization of the Synthetic Pathway
The core reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride, followed by the elimination of HCl, which is neutralized by the base.
Caption: General reaction scheme for the synthesis of N-Aryl-2,4-bis(trifluoromethyl)benzamides.
Conclusion
This compound is a potent building block for accessing novel, highly fluorinated molecular scaffolds relevant to the agrochemical industry. The protocols and schemes provided herein offer a robust starting point for researchers to synthesize libraries of N-aryl benzamides for biological screening. The high reactivity of the acyl chloride group, combined with the significant electronic impact of the two trifluoromethyl substituents, makes this reagent a valuable tool in the ongoing search for more effective and sustainable crop protection solutions.
References
Troubleshooting & Optimization
minimizing byproduct formation in reactions with 2,4-bis(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation in reactions involving 2,4-bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
The most common byproduct is 2,4-bis(trifluoromethyl)benzoic acid, which results from the hydrolysis of the highly reactive this compound upon contact with moisture.[1] Another potential, though less common, byproduct is the corresponding anhydride, which can form from the reaction of the benzoyl chloride with the carboxylate salt of the benzoic acid.
Q2: How can I minimize the formation of 2,4-bis(trifluoromethyl)benzoic acid?
Minimizing the formation of the benzoic acid byproduct hinges on the rigorous exclusion of water from the reaction environment. Key strategies include:
-
Strict Anhydrous Conditions: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill solvents over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a dry inert atmosphere to prevent the ingress of atmospheric moisture.
-
Reagent Purity: Ensure all other reagents, including the nucleophile and any bases, are anhydrous.
Q3: What is the role of a base in acylation reactions with this compound, and which one should I choose?
In reactions with nucleophiles like amines and alcohols, a non-nucleophilic base is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the nucleophile, which would render it unreactive. Commonly used bases include triethylamine and pyridine. For sensitive substrates or to further minimize side reactions, a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be employed.
Q4: How can I purify my desired product from the 2,4-bis(trifluoromethyl)benzoic acid byproduct?
A simple and effective method for removing the acidic byproduct is to perform a liquid-liquid extraction with a mild aqueous base. During the reaction work-up, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert the 2,4-bis(trifluoromethyl)benzoic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.
Q5: For Friedel-Crafts acylation reactions, what are the key considerations to avoid byproducts?
Friedel-Crafts acylation reactions are also highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Key considerations include:
-
Anhydrous Conditions: As with other reactions, strict anhydrous conditions are paramount.
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.
-
Temperature Control: These reactions can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can help to control the reaction rate and minimize side reactions.
-
Substrate Reactivity: Highly deactivated aromatic compounds may not be suitable substrates for Friedel-Crafts acylation.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Formation of 2,4-Bis(trifluoromethyl)benzoic Acid
| Possible Cause | Troubleshooting Steps |
| Presence of moisture in reagents or reaction setup. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly opened or distilled anhydrous solvents.- Dry all other reagents (e.g., nucleophile, base) before use. |
| Reaction conducted open to the atmosphere. | - Set up the reaction under a positive pressure of a dry inert gas (nitrogen or argon). |
| Suboptimal order of reagent addition. | - Add the this compound solution dropwise to the solution of the nucleophile and base. This ensures the reactive acyl chloride is consumed quickly by the desired nucleophile. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| High reaction temperature. | - Perform the reaction at a lower temperature. Start with dropwise addition of the acyl chloride at 0 °C and then allow the reaction to slowly warm to room temperature. |
| Reaction of the acyl chloride with the solvent. | - Ensure the solvent is inert to the reaction conditions. Avoid protic solvents like alcohols unless they are the intended nucleophile. |
| Side reactions with multifunctional nucleophiles. | - If the nucleophile has more than one reactive site, consider using a protecting group strategy to selectively acylate the desired functional group. |
Data on Byproduct Formation (Illustrative for a Related Compound)
| Byproduct | Cause | Mitigation Strategy | Potential Reduction in Byproduct Formation |
| 2,3,4,5-Tetrafluorobenzoic Acid | Presence of moisture in reagents or atmosphere. | Strict anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere).[2] | Can be reduced to <1-2%.[2] |
| 2,3,4,5-Tetrafluorobenzoyl Anhydride | Incomplete conversion of the carboxylic acid during acyl chloride synthesis, or side reaction. | Use of high-purity acyl chloride, slight excess of nucleophile.[2] | Can be reduced to <5%.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an N-Aryl-2,4-bis(trifluoromethyl)benzamide
This protocol describes a general method for the acylation of an aniline derivative.
Materials:
-
Aniline derivative (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol provides a general method for the Friedel-Crafts acylation of an electron-rich arene.
Materials:
-
Electron-rich arene (e.g., anisole) (1.0 eq.)
-
This compound (1.0 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice and concentrated HCl
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of the electron-rich arene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
Visualizations
Caption: Primary pathway for byproduct formation.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Products from 2,4-Bis(trifluoromethyl)benzoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-bis(trifluoromethyl)benzoyl chloride.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of products from reactions involving this compound.
Issue 1: Low Yield of Desired Product After Workup
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under an inert gas stream (N₂ or Ar). Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent. Handle all reagents and solvents under an inert atmosphere using a Schlenk line or glove box.[1][2] |
| Optimize Reaction Temperature: For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride to minimize side reactions. For sluggish reactions, a moderate increase in temperature may be necessary, but monitor closely for byproduct formation.[1] | |
| Order of Addition: In many cases, adding the this compound to the reaction mixture containing the nucleophile (amine, alcohol, etc.) is preferable. This allows the acyl chloride to be consumed quickly by the desired reactant, minimizing its exposure to trace moisture.[3] | |
| Incomplete Reaction | Check Reagent Quality: Use a fresh bottle of this compound or purify existing stock by distillation under reduced pressure. Ensure the nucleophile is pure and dry.[1] |
| Appropriate Base: When synthesizing amides, use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride.[1] | |
| Product Loss During Extraction | Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. If your product has acidic or basic properties, adjust the pH accordingly. Use a sufficient volume of extraction solvent and perform multiple extractions. A brine wash after the aqueous extraction can help to break up emulsions and remove excess water from the organic layer.[3] |
Issue 2: Presence of 2,4-Bis(trifluoromethyl)benzoic Acid Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete removal during aqueous workup. | Optimize Liquid-Liquid Extraction: After quenching the reaction, wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic 2,4-bis(trifluoromethyl)benzoic acid, making it water-soluble and allowing for its removal into the aqueous layer.[3] Perform multiple washes and check the pH of the final aqueous wash to ensure it is basic. |
| Hydrolysis of unreacted this compound during workup. | Quench Carefully: Quench the reaction by slowly adding it to ice-cold water or a basic solution to control the exothermic hydrolysis of any remaining acyl chloride. |
| Co-elution during column chromatography. | Adjust Solvent Polarity: If the acid co-elutes with your product, adjust the polarity of your eluent. Often, the benzoic acid derivative is more polar than the corresponding ester or amide. |
Issue 3: Difficulty in Purifying Oily or Low-Melting Point Products
| Possible Cause | Troubleshooting Steps |
| Product is not amenable to recrystallization. | Use Column Chromatography: This is the most suitable method for purifying oils or low-melting solids.[4] |
| Poor separation on silica gel column. | Optimize Column Chromatography Conditions: Determine the optimal mobile phase using Thin Layer Chromatography (TLC) first. A solvent system of hexane/ethyl acetate is a common starting point.[5] For highly fluorinated compounds, consider using a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF) phase), which can offer different selectivity compared to standard silica gel.[6][7] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in reactions with this compound and how do I remove it?
The most common impurity is 2,4-bis(trifluoromethyl)benzoic acid, which is formed by the hydrolysis of the acyl chloride upon contact with water or moisture. The most effective way to remove this acidic impurity is through a liquid-liquid extraction during the reaction workup. By washing the organic layer with an aqueous basic solution, such as sodium bicarbonate, the 2,4-bis(trifluoromethyl)benzoic acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous phase.[3]
Q2: My product is a solid. Should I use recrystallization or column chromatography for purification?
For solid products, recrystallization is often the preferred method as it can be more efficient and result in higher yields of pure material compared to chromatography. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.
Q3: What are some good starting solvents for the recrystallization of 2,4-bis(trifluoromethyl)benzamides or benzoates?
A good starting point for recrystallization solvent screening for these compounds includes:
-
Single Solvents: Ethanol, acetonitrile, or toluene.[8]
-
Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an "anti-solvent" in which it is less soluble (e.g., hexanes or heptane). A common example is a hexane/ethyl acetate mixture.[5][8]
Q4: I am performing a column chromatography purification. What is a good starting mobile phase?
A mixture of n-hexane and ethyl acetate is a common and effective mobile phase for the column chromatography of moderately polar compounds on silica gel.[5][9] The optimal ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A typical starting point for TLC analysis is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.[9] For compounds that are difficult to separate on silica, a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[6][10]
Q5: How can I monitor the progress of my column chromatography purification?
Collect the eluent in small fractions and analyze them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.[9]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Quench and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Base Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any evolved gas. Shake more vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat Wash: Repeat the wash with the NaHCO₃ solution one or two more times, or until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble components.
-
Dry and Concentrate: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for at least 30 minutes. Filter or decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: General Purification Strategies and Expected Outcomes
| Purification Method | Product Type | Typical Purity | Notes |
| Liquid-Liquid Extraction | Amides/Esters | >95% (crude recovery) | Primarily for the removal of acidic impurities like 2,4-bis(trifluoromethyl)benzoic acid. Purity depends on the presence of other non-acidic byproducts. |
| Recrystallization | Solids | >99% | Can be highly effective for solid products, often providing very pure material. Yield is dependent on the solubility of the compound. |
| Column Chromatography | Oils or Solids | >98% | Useful for oils, low-melting solids, or when recrystallization is ineffective. Purity and yield depend on the separation efficiency. |
Table 2: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Application Notes |
| Recrystallization | Ethanol, Acetonitrile | Good for moderately polar, solid fluorinated amides.[8] |
| Hexane/Ethyl Acetate | A versatile solvent system for a range of polarities.[5][8] | |
| Toluene | Can be effective for aromatic compounds.[8] | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard mobile phase for silica gel chromatography.[5] |
| Dichloromethane/Hexane | An alternative mobile phase for silica gel chromatography. | |
| Acetonitrile/Water | A common mobile phase for reversed-phase or fluorinated-phase chromatography.[6][10] |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General purification workflow for products of this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. waters.com [waters.com]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 2,4-bis(trifluoromethyl)benzoyl chloride. This highly reactive acylating agent is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the two trifluoromethyl groups. However, its reactivity also presents challenges that require careful consideration of reaction parameters. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient reactions.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, providing potential causes and recommended solutions in a clear, question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
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Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze to the unreactive 2,4-bis(trifluoromethyl)benzoic acid.[1]
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Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
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Deactivated Substrate (for Friedel-Crafts Reactions): Friedel-Crafts acylations are less effective with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).
-
Solution: Consider using a more electron-rich aromatic substrate. If the substrate cannot be changed, increasing the temperature or using a stronger Lewis acid catalyst may be necessary, though this can lead to side reactions.
-
-
Inactive Catalyst (for Friedel-Crafts Reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are also highly moisture-sensitive.
-
Solution: Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion. Handle the catalyst in a glovebox or under a stream of inert gas.
-
-
Insufficient Catalyst (for Friedel-Crafts Reactions): The ketone product can form a complex with the Lewis acid, effectively sequestering the catalyst.
-
Solution: Stoichiometric amounts of the Lewis acid are often required. A molar ratio of 1.1 to 1.5 equivalents of the catalyst relative to the acyl chloride is a good starting point.
-
-
Inadequate Base (for Reactions with Nucleophiles): In reactions with amines or alcohols, the generated HCl can protonate the nucleophile, rendering it unreactive.
-
Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Typically, 1.1 to 1.5 equivalents of the base are used.
-
-
Low Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.
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Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or GC. Be cautious, as excessive heat can lead to decomposition and side product formation.
-
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is producing multiple spots on TLC, and the final product is impure. How can I improve the selectivity and purity?
A: The formation of multiple products indicates side reactions are occurring. Identifying the likely side products is key to mitigating their formation.
Possible Causes & Solutions:
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Hydrolysis of Acyl Chloride: As mentioned, the most common impurity is 2,4-bis(trifluoromethyl)benzoic acid, formed from the reaction of the acyl chloride with water.[1]
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Solution: Strictly adhere to anhydrous reaction conditions. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the acidic impurity.
-
-
Over-acylation (for Friedel-Crafts Reactions): While less common than in Friedel-Crafts alkylation, highly activated aromatic substrates may undergo multiple acylations.
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Solution: Use a 1:1 stoichiometry of the acyl chloride to the aromatic substrate. The deactivating effect of the first acyl group generally prevents a second acylation.
-
-
Side Reactions with the Solvent: Some solvents can react with the acyl chloride or the activated intermediates.
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Solution: Choose an inert solvent that is appropriate for the reaction conditions. For Friedel-Crafts reactions, common choices include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide. For nucleophilic substitutions, aprotic solvents like THF, diethyl ether, or DCM are suitable.
-
-
Thermal Decomposition: At elevated temperatures, this compound can decompose.[1]
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Solution: Maintain the reaction at the lowest effective temperature. If heating is necessary, do so gradually and monitor for any signs of decomposition (e.g., darkening of the reaction mixture).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl groups in the reactivity of this compound?
A1: The two trifluoromethyl groups are strongly electron-withdrawing. This has two major effects:
-
They increase the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles.
-
They deactivate the benzene ring, which can be a consideration in Friedel-Crafts reactions where the aromatic ring acts as the nucleophile.
Q2: Which Lewis acid is best for Friedel-Crafts acylation with this reagent?
A2: Due to the electron-withdrawing nature of the trifluoromethyl groups, a strong Lewis acid is generally required to facilitate the formation of the acylium ion. Aluminum chloride (AlCl₃) is the most common choice. However, for highly activated aromatic substrates, a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might be sufficient and could help to minimize side reactions. A comparative study of catalysts for Friedel-Crafts acylation suggests that the choice of catalyst can significantly impact yield and selectivity.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Due to its corrosive nature, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Q4: Can I use an alcohol as a solvent for reactions with this acyl chloride?
A4: No, unless the alcohol is the intended nucleophile for an esterification reaction. Alcohols will react readily with this compound to form the corresponding ester.
Data Presentation
The following tables provide a summary of typical reaction conditions for common transformations involving this compound. Note that optimal conditions will vary depending on the specific substrate and should be determined empirically.
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Parameter | Typical Range | Notes |
| Aromatic Substrate | Electron-rich (e.g., toluene, anisole) | Avoid strongly deactivated rings. |
| Lewis Acid Catalyst | AlCl₃, FeCl₃ | 1.1 - 1.5 equivalents |
| Solvent | DCM, DCE, CS₂ | Must be anhydrous. |
| Temperature | 0 °C to room temperature | Addition of reagents is often done at 0 °C. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC. |
Table 2: Typical Conditions for Amide Formation
| Parameter | Typical Range | Notes |
| Amine | Primary or secondary aliphatic/aromatic | 1.0 equivalent |
| Base | Triethylamine, Pyridine, DIPEA | 1.1 - 1.5 equivalents |
| Solvent | DCM, THF, Diethyl Ether | Must be anhydrous. |
| Temperature | 0 °C to room temperature | Addition of acyl chloride is often done at 0 °C. |
| Reaction Time | 30 minutes - 12 hours | Monitor by TLC or LC-MS. |
Table 3: Typical Conditions for Ester Formation
| Parameter | Typical Range | Notes |
| Alcohol | Primary, secondary, or phenol | 1.0 equivalent |
| Base | Triethylamine, Pyridine | 1.1 - 1.5 equivalents |
| Solvent | DCM, THF, Diethyl Ether | Must be anhydrous. |
| Temperature | 0 °C to room temperature | Addition of acyl chloride is often done at 0 °C. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or GC. |
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Friedel-Crafts Acylation
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
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Catalyst Suspension: To the flask, add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) and anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred catalyst suspension at 0 °C.
-
Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0-1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC. Gentle heating may be required for less reactive substrates.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers and wash with water, a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Acylation of an Amine
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a weak acid (e.g., 1M HCl) to remove excess amine and base, and a saturated NaHCO₃ solution to remove any hydrolyzed acyl chloride.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: General workflow for Friedel-Crafts acylation.
References
Technical Support Center: Managing Moisture Sensitivity of 2,4-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the highly moisture-sensitive reagent, 2,4-bis(trifluoromethyl)benzoyl chloride. Adherence to these protocols is critical for ensuring experimental success and maintaining reagent integrity.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is extremely sensitive to moisture. It reacts rapidly and exothermically with water in a hydrolytic reaction that is essentially instantaneous.[1] This reaction decomposes the reagent into 2,4-bis(trifluoromethyl)benzoic acid and corrosive hydrogen chloride gas.[1] Therefore, strict anhydrous conditions are paramount for any application involving this compound.
Q2: What are the visible signs of hydrolysis?
A2: The most common sign of hydrolysis is the evolution of white fumes of hydrogen chloride (HCl) gas when the reagent is exposed to air, which will appear more pronounced in humid environments. If the reagent has been significantly compromised by moisture, you may also observe the formation of a white solid, which is the hydrolysis product, 2,4-bis(trifluoromethyl)benzoic acid.
Q3: How should I store this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated. It is advisable to store the reagent in a desiccator to protect it from atmospheric moisture.
Q4: What solvents are compatible with this compound?
A4: The compound is insoluble in water and reacts vigorously with it.[1] It is soluble in a variety of anhydrous aprotic organic solvents. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial to use anhydrous grade solvents for all reactions and manipulations.
Q5: What is the primary byproduct of moisture contamination?
A5: The primary byproduct of moisture contamination is 2,4-bis(trifluoromethyl)benzoic acid.[1] This can complicate purification and reduce the yield of your desired product.
Troubleshooting Guide
Problem 1: Low or no yield in my acylation reaction.
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Possible Cause: The most likely cause is the deactivation of the this compound and/or the catalyst (in the case of Friedel-Crafts acylation) due to the presence of moisture.
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Solution:
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Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use.
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Use only freshly opened or properly stored anhydrous solvents and reagents.
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Handle all materials under a dry inert atmosphere (e.g., using a Schlenk line or a glove box).
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For Friedel-Crafts reactions, use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃), as these are also extremely moisture-sensitive.
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Problem 2: Formation of a significant amount of white precipitate in the reaction mixture.
-
Possible Cause: This precipitate is likely 2,4-bis(trifluoromethyl)benzoic acid, the result of hydrolysis of the starting material.
-
Solution:
-
Review your experimental setup and handling procedures to identify and eliminate sources of moisture.
-
During the reaction workup, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can be used to extract the acidic byproduct into the aqueous layer.
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Problem 3: My reaction is sluggish or does not go to completion.
-
Possible Cause: If moisture has been rigorously excluded, the issue may be related to the reactivity of your substrate or the reaction conditions. The two trifluoromethyl groups on the benzoyl chloride are strongly electron-withdrawing, which can affect its reactivity.
-
Solution:
-
For Friedel-Crafts acylation, ensure your aromatic substrate is not strongly deactivated by electron-withdrawing groups.
-
Optimization of the reaction temperature may be necessary. Some reactions may require heating to proceed at a reasonable rate.
-
Ensure the stoichiometry of your reagents is correct. For some reactions, a slight excess of the acylating agent may be beneficial.
-
Data Presentation
Table 1: Illustrative Impact of Moisture on a Generic Acylation Reaction Yield
The following table provides an illustrative example of how trace amounts of water can significantly impact the yield of a reaction involving a highly moisture-sensitive acyl chloride like this compound.
| Water Content in Solvent (ppm) | Estimated Yield of Acylated Product (%) | Observations |
| < 10 | > 95 | Reaction proceeds cleanly to completion under strictly anhydrous conditions. |
| 50 | 70 - 80 | A noticeable decrease in yield is observed, with some formation of the benzoic acid byproduct. |
| 100 | 40 - 50 | Significant hydrolysis of the acyl chloride occurs, leading to substantial byproduct formation. |
| 250 | < 20 | The reaction is severely inhibited, with the majority of the acyl chloride being hydrolyzed. |
| > 500 | 0 | No desired product is formed; complete hydrolysis of the starting material. |
Note: These values are illustrative and the actual impact of moisture will depend on the specific reaction, substrate, and conditions.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under Anhydrous Conditions
This protocol describes the setup for a reaction using a Schlenk line to ensure a dry, inert atmosphere.
-
Glassware Preparation: Assemble the reaction flask, condenser, and any addition funnels. Heat the glassware with a heat gun under high vacuum and then allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
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Reagent and Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Draw the required volume of solvent using a dry, nitrogen-flushed syringe. Ensure all other reagents are anhydrous.
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Reaction Setup: Under a positive flow of inert gas, add any solid reagents to the reaction flask. Add the anhydrous solvent via syringe. If the other reactant is a liquid, add it via a dry syringe.
-
Addition of this compound: Carefully draw the required amount of this compound into a dry, nitrogen-flushed syringe. Add it dropwise to the stirred reaction mixture at the desired temperature.
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Reaction Monitoring and Workup: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS). Once complete, proceed with the appropriate quenching and workup procedure (see Protocol 2).
Protocol 2: Quenching and Workup Procedure to Remove Unreacted Acyl Chloride and Hydrolysis Byproduct
This protocol is for the safe quenching of the reaction and removal of the 2,4-bis(trifluoromethyl)benzoic acid byproduct.
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Be cautious as the quenching of unreacted acyl chloride is exothermic and will produce CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent to extract the product. Separate the organic layer.
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Washing: Wash the organic layer sequentially with:
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Saturated aqueous NaHCO₃ solution (to remove any remaining 2,4-bis(trifluoromethyl)benzoic acid).
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Water.
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Brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a reaction using this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: 2,4-Bis(Trifluoromethyl)benzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,4-bis(trifluoromethyl)benzoyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Acylation Reactions
Q1: My acylation reaction (e.g., Friedel-Crafts or amide synthesis) with this compound is resulting in a low yield or no desired product. What are the likely causes?
A1: Low or no product yield in acylation reactions with this compound can stem from several factors, primarily related to its high reactivity and sensitivity. The powerful electron-withdrawing effects of the two trifluoromethyl groups make the carbonyl carbon highly electrophilic and thus very reactive.
Possible Causes & Troubleshooting Steps:
-
Hydrolysis of the Acyl Chloride: this compound is extremely sensitive to moisture and will rapidly hydrolyze to form the unreactive 2,4-bis(trifluoromethyl)benzoic acid.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle the acyl chloride and all reagents under an inert atmosphere using Schlenk line techniques or in a glove box.
-
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Inactivation of Lewis Acid Catalyst (in Friedel-Crafts Reactions): Lewis acids like aluminum chloride (AlCl₃) are also highly moisture-sensitive. Any water present will deactivate the catalyst.
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Solution: Use a fresh, unopened container of the Lewis acid or a freshly opened one that has been properly stored. Handle the Lewis acid in a glove box or under a positive pressure of inert gas.
-
-
Insufficient Catalyst Loading (in Friedel-Crafts Reactions): The ketone product of a Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction. This requires the use of stoichiometric or even excess amounts of the catalyst.
-
Solution: For Friedel-Crafts acylations, use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acyl chloride. In some cases, more may be required depending on the substrate.
-
-
Deactivated Aromatic Substrate (in Friedel-Crafts Reactions): Friedel-Crafts acylations are generally unsuccessful with aromatic rings that contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).
-
Solution: If your aromatic substrate is strongly deactivated, this synthetic route may not be viable. Consider an alternative strategy for synthesizing your target molecule.
-
-
Reaction with Nucleophilic Groups on the Substrate: Substrates containing amine (-NH₂) or alcohol (-OH) groups can react with the acyl chloride or the Lewis acid catalyst, leading to side product formation or catalyst deactivation.
-
Solution: Protect nucleophilic functional groups on your substrate before performing the acylation reaction.
-
Issue 2: Formation of Multiple Byproducts
Q2: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. How can I minimize their formation?
A2: The formation of byproducts is a common challenge. The primary byproduct is typically the corresponding benzoic acid from hydrolysis, but others can form depending on the reaction conditions and substrates.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy | Expected Reduction |
| 2,4-Bis(trifluoromethyl)benzoic Acid | Hydrolysis of the acyl chloride by trace amounts of water. | Implement strict anhydrous conditions as described in Issue 1. A wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) during workup can remove the acidic byproduct. | Can be reduced to <1-2% |
| N-acylated Amine Salt (in amidation) | The HCl byproduct of the amidation reaction protonates the starting amine, rendering it non-nucleophilic. | Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the reaction mixture to act as an HCl scavenger. | Can significantly improve yield by preventing starting material loss. |
| Polyacylated Products (in Friedel-Crafts) | Multiple acyl groups are added to the aromatic ring. | This is generally not an issue with Friedel-Crafts acylation, as the acyl group deactivates the aromatic ring to further substitution. If observed, it may indicate very harsh reaction conditions. | Not typically observed. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Due to its high moisture sensitivity and corrosive nature, it is critical to store this compound in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). It should be stored in a cool, dry, and well-ventilated area away from water and other nucleophiles. Always handle this reagent in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What is the primary side reaction to be concerned about when using this reagent?
A2: The most common and rapid side reaction is hydrolysis.[1] The presence of even trace amounts of water will lead to the formation of 2,4-bis(trifluoromethyl)benzoic acid, which will reduce the yield of your desired product.
Q3: Can I use a base to neutralize the HCl generated during acylation reactions?
A3: Yes, for reactions with nucleophiles like amines and alcohols, it is highly recommended to use a non-nucleophilic base like triethylamine or pyridine. This will neutralize the hydrochloric acid byproduct and prevent it from protonating your nucleophile, which would make it unreactive.
Q4: Are there any specific safety concerns associated with this compound?
A4: Yes, this compound is corrosive and will cause severe skin burns and eye damage upon contact. It is also a lachrymator. Inhalation of its vapors can be harmful. Always work in a well-ventilated fume hood and wear appropriate PPE. Upon contact with water, it releases toxic hydrogen chloride gas.
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the Friedel-Crafts acylation of anisole with this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon. The gas outlet from the condenser should be connected to a trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 equivalent) to the stirred suspension at 0 °C.
-
Addition of Substrate: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Improving Yields in Nucleophilic Substitution of 2,4-bis(trifluoromethyl)benzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions with 2,4-bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in nucleophilic substitution reactions?
The main challenges stem from its high reactivity and sensitivity to moisture. The two electron-withdrawing trifluoromethyl groups make the carbonyl carbon highly electrophilic, leading to rapid reactions but also an increased susceptibility to hydrolysis. Common issues include low yields due to side reactions and difficulties in product purification.
Q2: What is the most common side product and how can I minimize its formation?
The most common side product is 2,4-bis(trifluoromethyl)benzoic acid, formed by the hydrolysis of the benzoyl chloride. To minimize its formation, it is crucial to work under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: Why is a base typically added to the reaction mixture, and which one should I choose?
A base is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction. If not neutralized, the HCl can protonate the nucleophile (especially amines), rendering it non-nucleophilic and thus halting the reaction. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid the base itself reacting with the benzoyl chloride.
Q4: Can I use a catalyst to improve the reaction rate and yield?
Yes, for less reactive nucleophiles, such as certain alcohols, a catalyst can be beneficial. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can significantly increase the rate of esterification. For amide formation from amines, a catalyst is generally not necessary due to the high reactivity of the acyl chloride.
Q5: How does steric hindrance of the nucleophile affect the reaction?
Steric hindrance around the nucleophilic atom can significantly slow down the reaction rate.[1][2][3] Primary amines and alcohols will react faster than secondary ones. Tertiary alcohols are generally unreactive under standard conditions. For sterically hindered nucleophiles, longer reaction times, elevated temperatures, or the use of a catalyst like DMAP may be necessary to achieve a good yield.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields are often a result of incomplete reaction or the prevalence of side reactions. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of starting material | Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar). | Significant reduction of 2,4-bis(trifluoromethyl)benzoic acid byproduct. |
| Incomplete reaction | Increase reaction time. Gradually increase reaction temperature while monitoring for byproduct formation. For esterifications, add a catalytic amount of DMAP. | Drive the reaction to completion, increasing product yield. |
| Nucleophile protonation | Add 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). | Neutralize HCl byproduct, ensuring the nucleophile remains active. |
| Steric hindrance | Increase reaction temperature and/or reaction time. For esterifications with hindered alcohols, consider using DMAP as a catalyst. | Improved conversion for sterically demanding nucleophiles. |
Issue 2: Presence of Significant Impurities in the Crude Product
The primary impurity is typically the hydrolysis product, 2,4-bis(trifluoromethyl)benzoic acid. Unreacted starting materials may also be present.
| Impurity | Identification | Removal Strategy |
| 2,4-bis(trifluoromethyl)benzoic acid | Acidic nature. Can be detected by TLC, LC-MS, or NMR. | During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will be extracted into the aqueous phase. |
| Unreacted this compound | Highly reactive. Will likely hydrolyze to the carboxylic acid during aqueous workup. | Can be removed by the same basic wash as the carboxylic acid. |
| Unreacted amine/alcohol | Can be detected by TLC or NMR. | For amines, wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to form a water-soluble ammonium salt. For water-soluble alcohols, wash with water or brine. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2,4-bis(trifluoromethyl)benzamide
This protocol describes a general method for the acylation of a primary amine.
-
Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride : Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution over 30 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate).
Protocol 2: DMAP-Catalyzed Esterification of an Alcohol
This protocol is suitable for primary and secondary alcohols, especially those that are less reactive.
-
Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.05-0.1 eq.) in anhydrous DCM.
-
Cooling : Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride : Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup : Dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution, and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: 2,4-Bis(trifluoromethyl)benzoyl Chloride Derivatization
Welcome to the technical support center for 2,4-bis(trifluoromethyl)benzoyl chloride derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the derivatization of primary and secondary amines, phenols, and other nucleophiles with this compound.
Question 1: Why is my derivatization yield unexpectedly low?
Answer:
Low derivatization yields are a common problem and can be attributed to several factors. The high reactivity of this compound, due to the electron-withdrawing nature of the two trifluoromethyl groups, makes it particularly susceptible to certain side reactions.
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Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze to the inactive 2,4-bis(trifluoromethyl)benzoic acid.[1] This is often the primary cause of low yields.
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Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Store the derivatizing agent in a desiccator and handle it quickly in a dry environment.
-
-
Insufficient Base: The derivatization reaction, a Schotten-Baumann type reaction, requires a base to neutralize the hydrochloric acid byproduct.[2] If the base is insufficient or its strength is inadequate, the reaction mixture will become acidic, protonating the amine analyte and stopping the reaction.
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Suboptimal Reagent Concentration: The concentration of the derivatizing agent can impact the reaction efficiency. While an excess is generally recommended to drive the reaction to completion, very high concentrations can sometimes lead to increased side products.[3]
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Solution: A common starting point is to use a 2:1 molar ratio of the derivatizing agent to the analyte.[5] Optimization of the this compound concentration may be necessary for your specific application.
-
-
Analyte Degradation: The highly basic conditions required for the derivatization can potentially degrade sensitive analytes.
-
Solution: If analyte degradation is suspected, consider using a milder base or optimizing the reaction time and temperature to be as short and low as possible while still achieving complete derivatization.
-
Question 2: I observe an unexpected peak in my LC-MS/HPLC analysis. What could it be?
Answer:
The appearance of unexpected peaks can indicate the presence of side products or unreacted starting materials.
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Hydrolysis Product: The most common byproduct is 2,4-bis(trifluoromethyl)benzoic acid, formed from the hydrolysis of the derivatizing agent.[1] This is often observed as a prominent peak in the chromatogram.
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Solution: To confirm, you can inject a standard of 2,4-bis(trifluoromethyl)benzoic acid. To minimize its formation, strictly adhere to anhydrous reaction conditions.
-
-
Unreacted Analyte: A peak corresponding to your underivatized analyte indicates an incomplete reaction.
-
Solution: Review the troubleshooting steps for low yield, particularly focusing on reagent purity, stoichiometry, and reaction conditions (time, temperature, and base).
-
-
Di- or Tri-derivatization: Analytes with multiple reactive sites (e.g., multiple amine or hydroxyl groups) may undergo multiple derivatizations.
-
Solution: This is often expected. Mass spectrometry can be used to confirm the identity of these species by their molecular weight. If only mono-derivatization is desired, careful control of the stoichiometry of the derivatizing agent is required.
-
Question 3: How can I ensure my derivatization reaction goes to completion?
Answer:
Ensuring the reaction goes to completion is crucial for accurate quantification.
-
Optimize Reaction Time and Temperature: While benzoyl chloride derivatizations are typically rapid, even at room temperature, some sterically hindered or less reactive analytes may require longer reaction times or gentle heating.[3][5]
-
Solution: Perform a time-course experiment (e.g., sampling at 1, 5, 20, and 60 minutes) to determine the optimal reaction time for your specific analyte. Most benzoylations are complete within minutes.[2]
-
-
Ensure Proper Mixing: Homogeneous reaction conditions are essential.
-
Solution: Ensure the reaction mixture is well-vortexed or stirred throughout the addition of reagents and the reaction period.
-
-
Use an Excess of the Derivatizing Agent: As a general rule, using an excess of this compound will help drive the reaction to completion.[5]
-
Solution: A 2 to 10-fold molar excess of the derivatizing agent over the analyte is a good starting point for optimization.
-
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general impact of key reaction parameters on the derivatization efficiency. The specific optimal conditions should be empirically determined for each analyte.
| Parameter | Low Setting | Optimal Range | High Setting | Rationale |
| Molar Ratio (Derivatizing Agent:Analyte) | Incomplete reaction | 2:1 to 10:1 | Potential for increased side products | An excess of the derivatizing agent is needed to drive the reaction equilibrium towards the product. |
| Base Concentration (Molar eq. to Analyte) | Incomplete reaction (acidification) | 1.5:1 to 5:1 | Can cause analyte degradation | A sufficient amount of base is required to neutralize the HCl byproduct and catalyze the reaction. |
| Reaction Temperature | Slow or incomplete reaction | Room Temperature to 50°C | Increased hydrolysis and side products | Most benzoylations are rapid at room temperature. Heating may be required for less reactive analytes but increases the risk of side reactions. |
| Reaction Time | Incomplete reaction | 1-20 minutes | No benefit, potential for degradation | The reaction is typically fast. Longer times are usually unnecessary and may lead to sample degradation.[3] |
| Moisture Content | Low yield | Anhydrous | N/A | This compound is highly susceptible to hydrolysis.[1] |
Experimental Protocols
Detailed Methodology for Derivatization of a Primary Amine Analyte
This protocol provides a general procedure that should be optimized for your specific application.
1. Reagent Preparation:
- Analyte Stock Solution: Prepare a stock solution of your analyte in an appropriate anhydrous solvent (e.g., acetonitrile, dioxane).
- Derivatizing Agent Solution: Prepare a solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh.
- Base Solution: Prepare a solution of pyridine or triethylamine in anhydrous acetonitrile (e.g., 10% v/v).
2. Derivatization Procedure:
- In a clean, dry glass vial, add 50 µL of the analyte stock solution.
- Add 100 µL of the base solution and vortex briefly.
- Add 100 µL of the this compound solution.
- Vortex the mixture immediately for 1 minute.
- Allow the reaction to proceed at room temperature for 10-20 minutes.
3. Reaction Quenching and Sample Preparation:
- To quench the reaction and hydrolyze the excess derivatizing agent, add 50 µL of water and vortex.
- For LC-MS analysis, the sample may need to be diluted with the mobile phase.
- Centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
Mandatory Visualization
Troubleshooting Workflow for Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
References
- 1. Buy this compound | 53130-43-1 [smolecule.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
preventing decomposition of 2,4-bis(trifluoromethyl)benzoyl chloride during storage
Welcome to the Technical Support Center for 2,4-Bis(trifluoromethyl)benzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting when using this reactive chemical.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary cause of decomposition is hydrolysis.[1][2][3] Like other acyl chlorides, this compound is highly sensitive to moisture.[2] In the presence of water, it rapidly hydrolyzes to form 2,4-bis(trifluoromethyl)benzoic acid and corrosive hydrogen chloride (HCl) gas.[2][4] This reaction is often vigorous and exothermic.[2][5]
Q2: What are the recommended storage conditions for this compound to minimize decomposition?
A2: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
-
Anhydrous Conditions: The compound must be protected from moisture at all times.[2][6] Storage in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, is highly recommended.[7]
-
Cool and Dry Environment: Store the container in a cool, dry, and well-ventilated area.[6][7][8] Refrigeration is often recommended, but care must be taken to prevent condensation when bringing the container to room temperature.
-
Avoid Incompatible Materials: Keep away from water, alcohols, strong bases, and strong oxidizing agents.[6][7]
Q3: I observe fuming when I open a bottle of this compound. Is this normal?
A3: Yes, fuming is a common observation with reactive acyl chlorides.[3][9][10] The fumes are a result of the compound reacting with moisture in the air to produce hydrogen chloride (HCl) gas.[3][4] This indicates that the compound is highly reactive and underscores the importance of handling it in a fume hood with appropriate personal protective equipment (PPE).
Q4: Can I use a solvent that contains trace amounts of water for my reaction with this compound?
A4: It is strongly advised to use anhydrous solvents. Even trace amounts of water will react with the acyl chloride, leading to the formation of the corresponding carboxylic acid as an impurity. This will reduce the yield of your desired product and may complicate purification.
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can accelerate the rate of decomposition, especially in the presence of any moisture.[5][6] For some benzoyl chloride derivatives, heating can lead to the formation of toxic and corrosive gases.[5] It is recommended to store the compound at cool or refrigerated temperatures and avoid exposure to heat.[6][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in acylation reaction | Decomposition of this compound due to moisture. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon glovebox). |
| Incomplete reaction. | - Verify the stoichiometry of your reactants.- Consider extending the reaction time or gently heating if the reaction is known to be slow (use caution and monitor for decomposition). | |
| Presence of 2,4-bis(trifluoromethyl)benzoic acid impurity in the product | Hydrolysis of the starting material before or during the reaction. | - Check the purity of the this compound before use (see Experimental Protocols).- Follow stringent anhydrous techniques during the reaction setup and workup. |
| Discoloration of the stored reagent | Slow decomposition over time, potentially due to minor exposure to air/moisture or light. | - If purity is critical, repurify the reagent by distillation under reduced pressure.- For future storage, ensure the container is tightly sealed and flushed with an inert gas. Store in a dark, cool place. |
| Vigorous, uncontrolled reaction | Reaction with water or other nucleophilic impurities. | - Always add the acyl chloride slowly to the reaction mixture, especially at the beginning.- Ensure the reaction is adequately cooled if it is known to be exothermic. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to determine the purity of this compound and identify the presence of its primary hydrolysis product, 2,4-bis(trifluoromethyl)benzoic acid (after derivatization).
1. Sample Preparation:
- For this compound: Prepare a dilute solution (e.g., 1 mg/mL) in an anhydrous aprotic solvent such as dichloromethane or hexane.
- For detecting 2,4-bis(trifluoromethyl)benzoic acid: Derivatization is necessary to make the carboxylic acid volatile. A common method is esterification. To a small sample, add an excess of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60-70°C for 30 minutes to form the trimethylsilyl ester.
2. GC-MS Conditions (Example):
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 280°C at 15°C/min.
- Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 50-500.
3. Data Analysis:
- The purity of this compound can be estimated by the relative peak area of the main component.
- The presence of the derivatized 2,4-bis(trifluoromethyl)benzoic acid will be indicated by a separate peak with a characteristic mass spectrum.
Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
This protocol allows for a quantitative assessment of the hydrolysis of this compound over time.
1. Sample Preparation:
- Dissolve a known amount of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the acyl chloride or its decomposition products.
- To initiate decomposition for a stability study, a controlled amount of D₂O can be added.
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
- Acquire subsequent spectra at regular time intervals.
3. Data Analysis:
- Identify the characteristic aromatic proton signals for this compound and 2,4-bis(trifluoromethyl)benzoic acid.
- Integrate the peaks corresponding to the starting material, the product, and the internal standard.
- The percentage of decomposition can be calculated by comparing the relative integrals of the starting material and the product peaks over time, normalized to the internal standard.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lnct.ac.in [lnct.ac.in]
- 3. biopharminternational.com [biopharminternational.com]
- 4. books.rsc.org [books.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. accelerated stability testing: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 2,4-Bis(trifluoromethyl)benzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for reactions involving 2,4-bis(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications and common reactions of this compound?
This compound is a specialized reagent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of two strong electron-withdrawing trifluoromethyl groups makes the carbonyl carbon highly electrophilic. Its primary reactions include:
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Friedel-Crafts Acylation: To introduce the 2,4-bis(trifluoromethyl)benzoyl group onto aromatic and heteroaromatic rings, forming aryl ketones.[1][2]
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Esterification: Reaction with alcohols or phenols to form the corresponding esters. These esters are often intermediates in the synthesis of more complex molecules.[2]
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Amidation: Reaction with primary or secondary amines to form amides, a common linkage in biologically active compounds.[2]
Q2: How do the trifluoromethyl groups influence the reactivity of this compound?
The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. Their effects are twofold:
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Increased Electrophilicity: They significantly increase the partial positive charge on the carbonyl carbon, making the acyl chloride exceptionally reactive towards nucleophiles.
-
Deactivation in Friedel-Crafts: In the context of Friedel-Crafts acylation, the resulting ketone product is deactivated towards further electrophilic substitution. This prevents polyacylation, which can be a problem with less deactivated acylating agents.[1][3]
Q3: What are the critical safety precautions for handling this compound?
This compound is corrosive and reacts with water, liberating toxic gas.[4][5] Strict safety protocols are mandatory:
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
-
Conditions to Avoid: Keep away from moisture, strong bases, alcohols, and strong oxidizing agents.[5]
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Spills: Neutralize spills with a suitable agent like sodium bicarbonate and absorb with an inert material.
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First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Catalyst Selection and Troubleshooting Guides
Friedel-Crafts Acylation
The key challenge in Friedel-Crafts acylation with this reagent is the high activation energy required for the reaction with the aromatic substrate, even though the acyl chloride itself is very reactive. A strong Lewis acid catalyst is typically necessary.[7][8]
Q1: My Friedel-Crafts acylation is slow or failing. What are the potential causes and solutions?
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Cause 1: Inadequate Catalyst Strength. Due to the deactivating nature of the two -CF₃ groups on the benzoyl chloride, a powerful Lewis acid is required.
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Solution: Use a strong Lewis acid like anhydrous Aluminum Chloride (AlCl₃) in stoichiometric amounts.[7] For milder conditions or with sensitive substrates, consider metal triflates like Copper(II) triflate (Cu(OTf)₂) or Hafnium(IV) triflate (Hf(OTf)₄), which have shown high efficiency in acylations.[9]
-
-
Cause 2: Deactivated Aromatic Substrate. If your aromatic compound has electron-withdrawing groups, the reaction will be very difficult. Friedel-Crafts acylations generally fail with deactivated rings (e.g., nitrobenzene).
-
Solution: This reaction works best with electron-rich or neutral aromatic compounds like toluene, anisole, or xylenes.[9] If you must use a deactivated ring, you may need to explore alternative synthetic routes.
-
-
Cause 3: Catalyst Deactivation. Water in the reaction mixture will hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I am having trouble acylating an electron-rich heterocycle. What should I consider?
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Issue: Electron-rich heterocycles (like pyrrole or furan) can be sensitive to strong Lewis acids, leading to polymerization or degradation. Amines and alcohols can also undergo competing N- or O-acylation.
-
Solution: Use a milder Lewis acid catalyst. Metal triflates such as Sc(OTf)₃ or Yb(OTf)₃ can be effective.[9] Alternatively, solid acid catalysts like zeolites can offer a recyclable and potentially milder option.[8][10] Running the reaction at a lower temperature may also help to control reactivity and improve selectivity.
-
Esterification
Due to its high reactivity, this compound readily reacts with alcohols and phenols. Catalysis is often not strictly necessary but can be beneficial for less reactive alcohols or to speed up the reaction.
Q1: My esterification with a sterically hindered alcohol is slow. How can I accelerate it?
-
Cause: Steric hindrance around the hydroxyl group can slow down the nucleophilic attack on the highly reactive acyl chloride.
-
Solution 1: Use a Nucleophilic Catalyst. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.
-
Solution 2: Use a Non-Nucleophilic Base. A hindered base like triethylamine or diisopropylethylamine should be used to scavenge the HCl byproduct, driving the reaction to completion.
-
Solution 3: Consider Alternative Catalysts. For phenols, which are less nucleophilic, a catalytic amount of TiO₂ under solvent-free conditions has been shown to be effective.
-
Q2: How can I perform the esterification under mild conditions to avoid side reactions with a sensitive substrate?
-
Solution: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add the acyl chloride slowly to a solution of the alcohol and a non-nucleophilic base (e.g., triethylamine). The use of a base is crucial to neutralize the generated HCl, which could cause side reactions with acid-sensitive functional groups.
Amidation
Amidation with this compound is typically fast due to the reagent's high reactivity. The primary challenge often involves working with poorly nucleophilic or sterically hindered amines.
Q1: My amidation reaction with an electron-deficient amine is giving a low yield. What can I do?
-
Cause: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles.
-
Solution 1: Increase Temperature. Heating the reaction mixture (e.g., refluxing in a suitable solvent like toluene) can provide the necessary activation energy.
-
Solution 2: Use a Coupling Agent Approach. While not a direct catalysis of the acyl chloride reaction, converting the corresponding carboxylic acid (2,4-bis(trifluoromethyl)benzoic acid) using peptide coupling reagents can be effective for challenging amide bond formations.
-
Solution 3: Consider Boronic Acid Catalysis. Boronic acid derivatives have been shown to catalyze amidation reactions, particularly with challenging substrates.[11]
-
Q2: How do I prevent N,N-diacylation when using a primary amine?
-
Cause: The high reactivity of the acyl chloride can sometimes lead to the acylation of the newly formed amide's N-H bond, especially if excess acyl chloride is used or if the reaction temperature is too high.
-
Solution: Use a slight excess of the primary amine relative to the acyl chloride. Add the acyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. Ensure a base is present to neutralize the HCl byproduct promptly.
-
Quantitative Data: Catalyst Performance in Friedel-Crafts Acylation
The following table summarizes the performance of various catalysts for the benzoylation of anisole, which serves as a good model for understanding catalyst efficacy. Due to the electron-withdrawing nature of the trifluoromethyl groups, reactions with this compound may require more forcing conditions (higher temperatures or longer reaction times) to achieve similar conversions.
| Catalyst (mol%) | Acylating Agent | Substrate | Solvent | Temp (°C) | Time | Conversion/Yield | Selectivity (p:o) | Reference |
| Cu(OTf)₂ (10%) | Benzoyl Chloride | Anisole | [bmim][BF₄] | 80 | 1 h | 100% | 96:4 | [9] |
| Zn(OTf)₂ (10%) | Benzoyl Chloride | Anisole | [bmim][BF₄] | 80 | 20 h | 100% | 94:6 | |
| Sc(OTf)₃ (10%) | Benzoyl Chloride | Anisole | [bmim][BF₄] | 80 | 20 h | 100% | 93:7 | |
| Hf(OTf)₄ (cat.) | Various | Benzene | - | - | - | Good Yields | - | [9] |
| Yb(OTf)₃ (20%) | Various | Substituted Benzenes | - | - | - | up to 93% | - | [9] |
| AlCl₃ (stoich.) | Benzoyl Chloride | Anisole | 1,2-dichloroethane | RT | - | High | High para | [1][7] |
| HBEA Zeolite | Benzoyl Chloride | Anisole | - | 120 | 24 h | 83% | 96% (para) | [10] |
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol is adapted from procedures using metal triflates.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., Cu(OTf)₂, 0.1 mmol) to the solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Addition of Reactants: Add anisole (5.0 mmol), followed by the slow, dropwise addition of this compound (1.0 mmol) to the stirred mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it into a mixture of ice and dilute HCl (1 M).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of Phenol
This protocol is a solvent-free method adapted from literature.
-
Mixing: In a round-bottom flask, combine phenol (20 mmol), this compound (20 mmol), and a catalytic amount of TiO₂ (2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 30-60 minutes. Monitor the reaction by TLC.
-
Workup: Add diethyl ether (25 mL) to the reaction mixture and filter to recover the TiO₂ catalyst.
-
Extraction: Wash the filtrate with 15% NaOH solution to remove any unreacted phenol, followed by saturated NaHCO₃ solution, and finally with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude ester can be further purified by column chromatography if necessary.
Protocol 3: Amidation of Benzylamine
-
Preparation: Dissolve benzylamine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl (1 M), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Visualized Workflows and Guides
Caption: Catalyst selection logic for Friedel-Crafts acylation.
Caption: General experimental workflow for reactions.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Buy this compound | 53130-43-1 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. ijcps.org [ijcps.org]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: 2,4-Bis(trifluoromethyl)benzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-bis(trifluoromethyl)benzoyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of Amide/Ester Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of this compound | Ensure strict anhydrous conditions. Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under nitrogen or argon. | Reduction of the 2,4-bis(trifluoromethyl)benzoic acid byproduct to <5%. |
| Inactive Nucleophile (Amine/Alcohol) | Use a fresh, high-purity nucleophile. If the nucleophile is a salt (e.g., an amine hydrochloride), ensure stoichiometric addition of a non-nucleophilic base to liberate the free amine. | Improved conversion of the starting material. |
| Suboptimal Reaction Temperature | For slow reactions, consider a moderate increase in temperature. For highly exothermic reactions, especially with reactive amines, cool the reaction to 0 °C before and during the addition of the acyl chloride to minimize side reactions. | Increased reaction rate and minimized byproduct formation. |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent before work-up. | Drive the reaction to completion for maximized yield. |
| Product Loss During Aqueous Work-up | If the product has some water solubility, minimize the number of aqueous washes or use a saturated sodium chloride (brine) solution to reduce solubility in the aqueous phase. Back-extract the aqueous layers with the organic solvent. | Increased isolated yield of the desired product. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Impurity | Source | Recommended Work-up/Purification |
| 2,4-Bis(trifluoromethyl)benzoic acid | Hydrolysis of the starting benzoyl chloride by trace amounts of water in the reaction or during work-up. | Perform an aqueous wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and extracted into the aqueous layer. |
| Unreacted this compound | Incomplete reaction. | Quench the reaction with a small amount of water or a primary amine (if forming a secondary amide) to convert the unreacted acyl chloride to the more easily removable carboxylic acid or a primary amide before the standard work-up. |
| Excess Nucleophile (Amine/Alcohol) | Use of a large excess of the nucleophile. | For amines, wash the organic layer with dilute acid (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous layer. For alcohols, removal may require column chromatography or distillation if volatile. |
| Side-reaction Byproducts | May arise from reactions with bifunctional nucleophiles or at elevated temperatures. | Purification is typically achieved by column chromatography on silica gel or recrystallization from an appropriate solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions involving this compound and how can I remove it?
A1: The most prevalent byproduct is 2,4-bis(trifluoromethyl)benzoic acid, which forms from the hydrolysis of the highly reactive acyl chloride by moisture.[1] The most effective way to remove this is through a liquid-liquid extraction with a mild aqueous base, such as saturated sodium bicarbonate solution, during the work-up. The base deprotonates the carboxylic acid, making it soluble in the aqueous layer, while your typically less polar amide or ester product remains in the organic layer.
Q2: My reaction is sluggish. Can I heat it?
A2: Yes, gentle heating can often increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. It is recommended to monitor the reaction progress closely by TLC or LC-MS. For many standard amide and ester formations with this reactive acyl chloride, the reaction proceeds readily at room temperature or even 0 °C.
Q3: What type of base should I use in my reaction?
A3: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl that is generated during the reaction. Pyridine can also be used, but it is more nucleophilic and can sometimes lead to side reactions. The base is crucial as it prevents the protonation of your nucleophile, which would render it unreactive.
Q4: I am having trouble purifying my solid product by recrystallization. What are some common solvent systems to try?
A4: The choice of recrystallization solvent is highly dependent on the specific structure of your product. For benzamides and benzoates, common single solvents to screen are ethanol, isopropanol, and toluene. Two-solvent systems are often effective as well.[2] Good pairs to try include hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.[2] The goal is to find a system where your product is soluble at high temperatures but sparingly soluble at low temperatures.
Q5: My product is an oil. What is the best way to purify it?
A5: For non-crystalline products, column chromatography is the most common and effective purification method. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a good starting point for many benzamides and benzoates.
Experimental Protocols
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes the synthesis of an N-aryl or N-alkyl-2,4-bis(trifluoromethyl)benzamide.
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Ester Synthesis
This protocol describes the synthesis of an alkyl or aryl 2,4-bis(trifluoromethyl)benzoate.
Materials:
-
Alcohol or Phenol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with water, 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation (if the product is a liquid).
Visualizations
Caption: General experimental workflow for reactions and work-up.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
comparing reactivity of 2,4-bis(trifluoromethyl)benzoyl chloride with other benzoyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,4-bis(trifluoromethyl)benzoyl chloride with other substituted benzoyl chlorides. The inclusion of two powerful electron-withdrawing trifluoromethyl groups on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making this reagent a highly reactive acylating agent. This guide will delve into the theoretical underpinnings of this reactivity, present qualitative comparisons with other benzoyl chlorides, and provide a detailed experimental protocol for quantitative analysis.
Theoretical Background: The Electronic Influence on Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it. This is because EWGs withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, acting through both the inductive (-I) and resonance (-R) effects (though the inductive effect is dominant). The presence of two such groups, as in this compound, synergistically amplifies this electron-withdrawing effect, leading to a substantial increase in reactivity compared to unsubstituted benzoyl chloride or those with electron-donating or weaker electron-withdrawing substituents.
Qualitative Reactivity Comparison
Based on the strong electron-withdrawing nature of the two trifluoromethyl groups, this compound is predicted to be one of the most reactive commercially available benzoyl chlorides. The following table provides a qualitative comparison with other representative benzoyl chlorides.
| Benzoyl Chloride Derivative | Substituent(s) | Electronic Effect | Predicted Relative Reactivity vs. Benzoyl Chloride | Rationale |
| 4-Methoxybenzoyl chloride | 4-OCH₃ | Strong Electron-Donating | Much Lower | The methoxy group donates electron density to the ring via resonance, destabilizing the partial positive charge on the carbonyl carbon and making it less electrophilic. |
| 4-Methylbenzoyl chloride | 4-CH₃ | Weak Electron-Donating | Lower | The methyl group is a weak electron-donating group through induction, slightly decreasing the electrophilicity of the carbonyl carbon. |
| Benzoyl chloride | -H | Neutral (Reference) | Reference | The baseline for comparison. |
| 4-Chlorobenzoyl chloride | 4-Cl | Weak Electron-Withdrawing | Higher | The chloro group is weakly electron-withdrawing through induction, increasing the electrophilicity of the carbonyl carbon. |
| 4-Nitrobenzoyl chloride | 4-NO₂ | Strong Electron-Withdrawing | Much Higher | The nitro group is a very strong electron-withdrawing group through both induction and resonance, significantly increasing the electrophilicity of the carbonyl carbon. |
| This compound | 2-CF₃, 4-CF₃ | Very Strong Electron-Withdrawing | Significantly Higher | The cumulative inductive effect of two trifluoromethyl groups makes the carbonyl carbon extremely electron-deficient and highly susceptible to nucleophilic attack. |
Experimental Protocols for Quantitative Reactivity Analysis
To quantitatively compare the reactivity of this compound with other benzoyl chlorides, a kinetic study of a model reaction, such as hydrolysis or alcoholysis, can be performed. The following is a detailed methodology for a typical kinetic experiment.
Objective:
To determine the pseudo-first-order rate constants for the hydrolysis of various substituted benzoyl chlorides in an aqueous organic solvent mixture at a constant temperature.
Materials:
-
Substituted benzoyl chlorides (e.g., this compound, benzoyl chloride, 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride)
-
Acetone (or other suitable organic solvent, HPLC grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Conductivity meter or pH meter (optional, for alternative monitoring methods)
-
Stopwatch
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of the benzoyl chloride derivative in the chosen organic solvent (e.g., 0.1 M in acetone).
-
Prepare the aqueous organic solvent mixture (e.g., 90:10 acetone:water v/v).
-
-
Kinetic Run:
-
Equilibrate the aqueous organic solvent mixture and the benzoyl chloride stock solution in the thermostated water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
To initiate the reaction, pipette a known volume of the benzoyl chloride stock solution into a known volume of the pre-heated aqueous organic solvent mixture with vigorous stirring. The final concentration of the benzoyl chloride should be low enough to ensure pseudo-first-order conditions (i.e., [H₂O] >> [benzoyl chloride]).
-
Start the stopwatch immediately upon addition.
-
-
Monitoring the Reaction Progress (Titration Method):
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Immediately titrate the liberated hydrochloric acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Record the volume of NaOH consumed at each time point.
-
Continue taking samples until the reaction is at least 80-90% complete (i.e., the titer value becomes constant).
-
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point, which corresponds to the amount of benzoyl chloride that has reacted.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t. The slope of this plot will be -k.
-
Alternative Monitoring Methods:
-
Conductivity Method: The progress of the reaction can be monitored by measuring the increase in the electrical conductivity of the solution due to the formation of HCl[2].
-
Spectroscopic Method: If the benzoyl chloride and its corresponding benzoic acid have different UV-Vis absorption spectra, the reaction can be monitored spectrophotometrically.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution for benzoyl chlorides.
Caption: Experimental workflow for comparing the reactivity of benzoyl chlorides.
Conclusion
References
alternatives to 2,4-bis(trifluoromethyl)benzoyl chloride for trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While 2,4-bis(trifluoromethyl)benzoyl chloride has its applications, a diverse array of alternative reagents offers broader substrate scope, milder reaction conditions, and varied reactivity profiles. This guide provides an objective comparison of the leading electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
Electrophilic Trifluoromethylation Reagents
Electrophilic trifluoromethylation reagents are characterized by their ability to deliver a "CF₃⁺" equivalent to a nucleophilic substrate. These reagents are particularly effective for the trifluoromethylation of electron-rich species such as enolates, silyl enol ethers, arenes, and heterocycles. The most prominent classes are hypervalent iodine reagents (Togni's reagents) and sulfonium salts (Umemoto's reagents).
Comparative Performance of Electrophilic Reagents
The choice between Togni's and Umemoto's reagents often depends on the specific substrate and desired reactivity. Umemoto's reagents are generally more reactive, which can be advantageous for less nucleophilic substrates but may lead to lower selectivity. Togni's reagents, while sometimes slower, often exhibit broader functional group tolerance.[1]
| Reagent Class | Specific Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni's Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [2][3] |
| Togni's Reagent II | Indole | 85 | [4][5] | |
| Togni's Reagent II | 4-tert-Butylphenol | 75 (ortho) | [6] | |
| Togni's Reagent II | 1-Octyne | 78 | [3] | |
| Sulfonium Salt | Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 | [7] |
| Umemoto's Reagent | 1-(Trimethylsilyloxy)cyclohexene | 92 | [8] | |
| Umemoto's Reagent | Anisole | 58 | [9] | |
| Cyclopropyl-substituted Thiophenium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [8] |
Experimental Protocols: Electrophilic Trifluoromethylation
Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole, a common heterocyclic motif.
-
Materials: Indole, Togni's Reagent II, Dichloromethane (DCM), Nitrogen or Argon atmosphere.
-
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[5]
-
Trifluoromethylation of a Silyl Enol Ether with Umemoto's Reagent
This protocol is suitable for the trifluoromethylation of ketones via their silyl enol ether derivatives.
-
Materials: 1-(Trimethylsilyloxy)cyclohexene, Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate), Anhydrous Dichloromethane (DCM), Nitrogen or Argon atmosphere.
-
Procedure:
-
Dissolve 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere.
-
Add Umemoto's Reagent (1.1 mmol) to the solution.[8]
-
Stir the mixture at room temperature for 1 hour.[8]
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield α-trifluoromethylcyclohexanone.
-
Mechanistic Workflow: Electrophilic Trifluoromethylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brynmawr.edu [brynmawr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Methods for the Quantification of 2,4-bis(trifluoromethyl)benzoyl chloride
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,4-bis(trifluoromethyl)benzoyl chloride, a highly reactive acyl chloride used as a chemical intermediate and derivatizing agent.[1] Given its inherent instability, particularly its sensitivity to moisture, robust analytical methods are crucial for quality control and reaction monitoring.[1] This document outlines three distinct analytical approaches—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Argentometric Titration—and provides a comparison of their performance characteristics to aid researchers in selecting the most appropriate method for their specific application.
Method 1: Direct Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis by GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For this compound, this method is suitable for analysis in non-aqueous and aprotic organic solvents. The high volatility imparted by the trifluoromethyl groups makes it amenable to gas chromatography.
Experimental Protocol
1. Sample Preparation:
-
All glassware must be oven-dried and cooled in a desiccator to ensure anhydrous conditions.
-
Samples should be prepared in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen).
-
Accurately weigh the sample containing this compound and dissolve it in a suitable volatile, anhydrous organic solvent (e.g., hexane, toluene, or dichloromethane).
-
Prepare a series of calibration standards in the same solvent.
-
Add an appropriate internal standard (e.g., 1,3-bis(trifluoromethyl)benzene) to all samples and standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 241, 213, 163) and the internal standard.
Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Workflow Diagram
References
A Comparative Guide to Derivatizing Agents: 2,4-Bis(trifluoromethyl)benzoyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of analytes is a cornerstone of successful research. When dealing with compounds that lack inherent detectability, chemical derivatization is a powerful strategy to enhance their analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides a comprehensive comparative study of two derivatizing agents: the novel 2,4-bis(trifluoromethyl)benzoyl chloride and the well-established dansyl chloride.
Overview of Derivatizing Agents
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has been a stalwart in the field of analytical chemistry for decades. It reacts with primary and secondary amines, phenols, and some thiols to produce highly fluorescent and UV-absorbent derivatives. This property allows for sensitive detection using fluorescence (FLD) or UV detectors.[1][2]
This compound , a derivative of benzoyl chloride, represents a more recent advancement. Like its parent compound, it reacts with primary and secondary amines and phenols. The two trifluoromethyl groups are strongly electron-withdrawing, which is expected to increase the reactivity of the acyl chloride and enhance the volatility and ionization efficiency of the resulting derivatives, making them particularly suitable for mass spectrometry-based detection. While direct comparative studies are limited, the well-documented performance of benzoyl chloride provides a strong basis for evaluating its trifluoromethylated analogue. Benzoyl chloride is known for its rapid reaction times under mild conditions and the formation of stable derivatives.[3][4]
Performance Comparison
The choice of a derivatizing agent hinges on several key performance parameters, including sensitivity, reaction conditions, and the stability of the resulting derivatives. The following table summarizes the available quantitative data for both dansyl chloride and benzoyl chloride, which serves as a functional proxy for this compound.
| Parameter | Dansyl Chloride | Benzoyl Chloride (as a proxy for this compound) |
| Limit of Detection (LOD) | Picomole to femtomole range (e.g., 2-5 pmol for many amino acids with fluorescence detection)[5] | Sub-nanomolar to low nanomolar range (e.g., below 10 nM for many neurochemicals with LC-MS/MS)[4][6] |
| Limit of Quantification (LOQ) | Low picomole range (e.g., 6-15 pmol for several amino acids)[5] | Typically in the low nanomolar range. |
| Reaction Time | 30 - 120 minutes at elevated temperatures (e.g., 60°C)[5][7] | Seconds to a few minutes at room temperature[3][4] |
| Reaction Conditions | Alkaline pH (typically pH 9.5-10), often requires heating[7] | Alkaline pH, room temperature[3][4] |
| Derivative Stability | Generally stable[2] | Highly stable (up to a week at room temperature and six months at -80°C)[4] |
| Detection Methods | Fluorescence (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS)[5][7] | Mass Spectrometry (MS), UV-Visible Spectroscopy[3][4] |
| Advantages | - High sensitivity with fluorescence detection- Well-established protocols[5][7] | - Very fast reaction times- Mild reaction conditions- High stability of derivatives- Trifluoromethyl groups in this compound are expected to enhance MS sensitivity[3][4] |
| Disadvantages | - Longer reaction times and requires heating- Light sensitive[1][5] | - Less established for fluorescence detection compared to dansyl chloride |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for derivatization using dansyl chloride and benzoyl chloride. The benzoyl chloride protocol can be adapted for this compound.
Protocol 1: Derivatization with Dansyl Chloride
This protocol is adapted from a method for the analysis of amino acids.[5][7]
Materials:
-
Amino acid standard or sample solution
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10)
-
Dansyl chloride solution (e.g., 5 mg/mL in acetonitrile)
-
Quenching solution (e.g., a primary amine solution like glycine or a dilute acid)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare the amino acid standard or sample in the sodium bicarbonate buffer.
-
Derivatization Reaction: To the buffered sample, add an excess of the dansyl chloride solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes).[5] Note that dansyl chloride is light-sensitive.
-
Quenching: After incubation, add the quenching solution to consume any unreacted dansyl chloride.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization with Benzoyl Chloride (Adaptable for this compound)
This protocol is based on a method for the analysis of neurochemicals by LC-MS/MS.[3][4]
Materials:
-
Analyte standard or sample solution
-
Sodium carbonate buffer (100 mM)
-
Benzoyl chloride solution (2% v/v in acetonitrile). For the target compound, this would be a this compound solution.
-
Internal standard solution (optional, but recommended for quantitative analysis)
-
Vortex mixer
Procedure:
-
Sample Preparation: To 20 µL of the sample, add 10 µL of 100 mM sodium carbonate buffer.
-
Derivatization Reaction: Add 10 µL of the 2% benzoyl chloride solution in acetonitrile. Vortex immediately. The reaction is typically complete within a minute at room temperature.[3][4]
-
Internal Standard Addition: If used, add 10 µL of the internal standard mixture.
-
Dilution: Add 50 µL of water to reduce the organic content before injection.
-
Analysis: The derivatized sample is ready for LC-MS/MS analysis.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes, the following diagrams were generated using the Graphviz (DOT language).
Conclusion
Both dansyl chloride and this compound (via its proxy, benzoyl chloride) are effective derivatizing agents for enhancing the analysis of a wide range of compounds.
Dansyl chloride remains an excellent choice, particularly when high sensitivity is required and fluorescence detection is available. Its protocols are well-established, though they involve longer reaction times and require heating.
This compound emerges as a highly promising alternative, especially for LC-MS applications. Drawing on the advantages of benzoyl chloride, it offers the significant benefits of extremely rapid reactions under mild, room-temperature conditions, leading to highly stable derivatives. The inclusion of two trifluoromethyl groups is anticipated to further enhance the sensitivity and chromatographic performance of the derivatives in mass spectrometry. For high-throughput environments where speed and stability are paramount, this compound presents a compelling option for robust and sensitive quantitative analysis. The choice between these two reagents will ultimately depend on the specific analytical requirements, available instrumentation, and the desired balance between sensitivity, speed, and throughput.
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Fluorinated Advantage: A Comparative Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to synthesizing novel molecular entities with enhanced pharmacological profiles. Among the vast array of acylating agents, 2,4-bis(trifluoromethyl)benzoyl chloride emerges as a powerful tool for introducing trifluoromethyl functionalities, which can significantly improve a drug candidate's metabolic stability, bioavailability, and target-binding affinity.
This guide provides an objective comparison of this compound with other common acylating agents, supported by available experimental data. Detailed methodologies for key reactions are also presented to facilitate its application in the laboratory.
Enhanced Reactivity and Physicochemical Properties
The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzoyl chloride ring dramatically increases the electrophilicity of the carbonyl carbon. This heightened reactivity often translates to faster reaction times, milder reaction conditions, and higher yields in acylation reactions compared to its non-fluorinated counterpart, benzoyl chloride.
Beyond its enhanced reactivity, the incorporation of the 2,4-bis(trifluoromethyl)benzoyl moiety into a molecule confers several advantageous properties crucial for drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The CF₃ groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl groups can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the drug at physiological pH and potentially improving its solubility and absorption.
-
Enhanced Binding Affinity: Trifluoromethyl groups can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity and potency.
Performance Comparison with Alternative Acylating Agents
While direct head-to-head kinetic studies are not extensively available for this compound against all alternatives under identical conditions, a comparative overview can be constructed based on established chemical principles and reported reaction outcomes. The following table summarizes the relative performance of this compound and other common acylating agents.
| Acylating Agent | Relative Reactivity & Speed | Key Advantages | Key Disadvantages |
| This compound | Very High | Enhanced reactivity; imparts desirable physicochemical properties (metabolic stability, lipophilicity). | Higher cost; potential for side reactions with sensitive substrates if not controlled. |
| Benzoyl Chloride | High | Readily available; lower cost; well-established reactivity. | Less reactive than fluorinated analogs, may require harsher conditions. |
| Acetyl Chloride | Very High | Highly reactive for acetylation; low cost. | Volatile and corrosive; can be too reactive, leading to poor selectivity. |
| Acetic Anhydride | Moderate | Less volatile and corrosive than acetyl chloride; good for acetylation. | Less reactive than acetyl chloride; may require a catalyst or higher temperatures. |
| 3,5-Bis(trifluoromethyl)benzoyl Chloride | Very High | Similar to the 2,4-isomer in enhancing reactivity and imparting beneficial properties. | Higher cost. |
Illustrative Experimental Data: Synthesis of Oxime Esters
The following data, adapted from the synthesis of various O-(3,5-bis(trifluoromethyl)benzoyl) oximes, demonstrates the high yields achievable with a closely related bis(trifluoromethyl)benzoyl chloride. These reactions proceed efficiently, highlighting the utility of this class of reagents in preparing complex molecules.
| Substrate | Product | Yield over 3 steps |
| 1-Phenylpent-4-en-1-one oxime | 1-Phenylpent-4-en-1-one O-(3,5-bis(trifluoromethyl)benzoyl) oxime | 73% |
| 1-(p-Tolyl)pent-4-en-1-one oxime | 1-(p-Tolyl)pent-4-en-1-one O-(3,5-bis(trifluoromethyl)benzoyl) oxime | 78% |
| 1-(4-Chlorophenyl)pent-4-en-1-one oxime | 1-(4-Chlorophenyl)pent-4-en-1-one O-(3,5-bis(trifluoromethyl)benzoyl) oxime | 79% |
| 1-(4-Methoxyphenyl)pent-4-en-1-one oxime | 1-(4-Methoxyphenyl)pent-4-en-1-one O-(3,5-bis(trifluoromethyl)benzoyl) oxime | 78% |
Experimental Protocols
General Protocol for N-Acylation of an Amine
This protocol provides a general method for the N-acylation of a primary or secondary amine using this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Derivatization of Amino Acids for LC-MS Analysis
This protocol outlines a general procedure for the derivatization of amino acids with this compound for enhanced detection and separation in liquid chromatography-mass spectrometry (LC-MS) analysis.
Materials:
-
Amino acid standard or sample extract
-
100 mM Sodium carbonate buffer
-
2% (v/v) this compound in acetonitrile
-
Internal standard solution (optional, but recommended for quantitative analysis)
-
Acetonitrile
-
Water
Procedure:
-
To 20 µL of the amino acid sample (in an appropriate solvent), sequentially add 10 µL of 100 mM sodium carbonate, 10 µL of 2% this compound in acetonitrile, and 10 µL of the internal standard mixture.
-
Vortex the mixture briefly to ensure complete reaction. The reaction is typically very fast and proceeds at room temperature.
-
Add 50 µL of water to quench the reaction and reduce the organic content of the sample before injection.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizing Workflows and Pathways
Caption: General workflow for the N-acylation of an amine.
Caption: Workflow for amino acid derivatization for LC-MS.
Caption: Conceptual signaling pathway advantages.
cost-benefit analysis of using 2,4-bis(trifluoromethyl)benzoyl chloride in synthesis
In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and the desired properties of the final product. 2,4-Bis(trifluoromethyl)benzoyl chloride is a specialized acylating agent that offers distinct advantages, primarily through the introduction of two trifluoromethyl (CF3) groups into a molecule. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its non-fluorinated and mono-fluorinated counterparts, supported by representative experimental data and protocols.
Cost Analysis: A Comparative Overview
The primary drawback of using highly specialized reagents is often their cost. The following table provides a comparative cost analysis of this compound and its alternatives. Prices are approximate and can vary based on supplier, purity, and quantity.
| Reagent | CAS Number | Representative Price (USD/g) |
| Benzoyl Chloride | 98-88-4 | ~$0.10 - $0.50 |
| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | ~$2.00 - $5.00 |
| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | ~$4.00 - $10.00 |
| This compound | 53130-43-1 | ~$15.00 - $30.00 |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | ~$10.00 - $20.00 |
Performance and Benefits Analysis
The higher cost of this compound is justified by its enhanced reactivity and the unique physicochemical properties it imparts to the target molecule. The two electron-withdrawing trifluoromethyl groups significantly increase the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. This often leads to faster reaction times, milder reaction conditions, and higher yields.
In drug development, the incorporation of trifluoromethyl groups can significantly improve a compound's metabolic stability, bioavailability, and binding affinity to target proteins by altering its lipophilicity and electrostatic interactions.
The following table presents representative data for the acylation of aniline with various benzoyl chlorides to illustrate the performance differences.
| Acylating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoyl Chloride | 4-6 | 25 | 85-90 |
| 4-(Trifluoromethyl)benzoyl chloride | 2-3 | 25 | >95 |
| This compound | 1-2 | 25 | >98 |
Experimental Protocols
General Protocol for the Acylation of Aniline with this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 eq) and dissolve it in anhydrous DCM.
-
Add pyridine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Workflows and Logical Relationships
To aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow and a logical process for selecting an appropriate acylating agent.
Caption: A typical experimental workflow for an acylation reaction.
Caption: A decision-making workflow for selecting an acylating agent.
Conclusion
This compound is a powerful but costly reagent. Its use is most beneficial in situations where high reactivity, mild reaction conditions, and the incorporation of two trifluoromethyl groups are critical for the success of a synthesis, particularly in the development of new pharmaceuticals and agrochemicals. For simpler acylations where cost is a primary concern and the unique properties of the trifluoromethyl groups are not required, traditional benzoyl chloride remains a viable and economical option. The choice between these reagents should be made after a careful evaluation of the specific needs of the synthetic project, balancing the higher upfront cost of the fluorinated reagent against the potential for improved yields, reduced reaction times, and enhanced properties of the final product.
A Spectroscopic Showdown: Differentiating 2,4- vs. 3,5-Bis(trifluoromethyl)benzoyl Chloride Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity and efficacy of synthesized compounds. This guide provides a detailed spectroscopic comparison of 2,4-bis(trifluoromethyl)benzoyl chloride and 3,5-bis(trifluoromethyl)benzoyl chloride, offering key data and experimental protocols to distinguish between these two important fluorinated building blocks.
The positional isomerism of the two trifluoromethyl (-CF₃) groups on the benzoyl chloride backbone leads to distinct spectroscopic signatures. The symmetry of the 3,5-isomer compared to the asymmetry of the 2,4-isomer is the fundamental driver of their differing spectral characteristics, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,4- and 3,5-bis(trifluoromethyl)benzoyl chloride, providing a clear basis for their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.8 - 8.3 | m | - | Aromatic H |
| ~7.3 - 7.8 | m | - | Aromatic H | |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 8.59 | s | - | H-2, H-6 |
| 8.22 | s | - | H-4 |
Note: The ¹H NMR spectrum of this compound is expected to show a more complex pattern of three distinct aromatic signals due to the lack of symmetry. In contrast, the symmetrical 3,5-isomer displays two simple singlets for its two types of aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Expected Number of Aromatic Signals | Key Differentiator |
| This compound | 6 | Asymmetric substitution leads to six unique carbon environments in the aromatic region. |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 4 | Due to symmetry, only four distinct carbon signals are observed in the aromatic region. |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Expected Number of Signals | Key Differentiator |
| This compound | 2 | The two -CF₃ groups are in different chemical environments, resulting in two distinct signals. |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 1 | The two -CF₃ groups are chemically equivalent due to the molecule's symmetry, leading to a single signal. |
Infrared (IR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 1780 - 1800[1] | C=O stretch (Acyl chloride) |
| ~1350, ~1170 | C-F stretch | |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | ~1785 | C=O stretch (Acyl chloride) |
| ~1350, ~1170 | C-F stretch |
Note: While the C-F stretching bands are characteristic, the most telling feature in the IR spectrum is the high-frequency carbonyl (C=O) stretch, typical for acyl chlorides. The exact position may vary slightly between isomers but is less diagnostic than NMR for differentiation.
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragmentation Pattern |
| This compound | 276 (M⁺)[1] | Loss of Cl (m/z 241), loss of COCl (m/z 213) |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 276 (M⁺) | Loss of Cl (m/z 241), loss of COCl (m/z 213) |
Note: Both isomers exhibit the same molecular ion peak at m/z 276. The fragmentation patterns are also expected to be very similar, making mass spectrometry less effective for distinguishing between these two isomers on its own.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the benzoyl chloride isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As both isomers are liquids at room temperature, the neat liquid can be analyzed directly.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of 2,4- and 3,5-bis(trifluoromethyl)benzoyl chloride.
Caption: Logical workflow for distinguishing between 2,4- and 3,5-bis(trifluoromethyl)benzoyl chloride using spectroscopic data.
Conclusion
The spectroscopic differentiation between 2,4- and 3,5-bis(trifluoromethyl)benzoyl chloride is most definitively achieved through NMR spectroscopy. The inherent symmetry of the 3,5-isomer results in a significantly simpler set of ¹H, ¹³C, and ¹⁹F NMR spectra compared to the more complex spectra of the asymmetric 2,4-isomer. While IR and Mass Spectrometry provide valuable confirmation of functional groups and molecular weight, they are less powerful in distinguishing between these positional isomers. By following the outlined experimental protocols and comparing the acquired data with the reference information provided, researchers can confidently identify the specific isomer in their samples.
References
A Comparative Guide to Assessing the Purity of 2,4-Bis(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. 2,4-Bis(trifluoromethyl)benzoyl chloride, a highly reactive acylating agent, is pivotal in the synthesis of various pharmaceutical and agrochemical compounds. Its efficacy is directly linked to its purity. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound and its alternatives, supported by detailed experimental protocols.
Comparative Analysis of Purity Assessment Methods
The purity of this compound and its analogs can be determined using several analytical techniques. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the nature of the expected impurities. The following table summarizes the key performance indicators for the most common analytical methods.
| Analytical Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification and quantification. | 98.0 - 99.9 | ~0.01% | High sensitivity and specificity; provides structural information of impurities. | Requires volatile and thermally stable compounds or derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on their polarity. Often requires derivatization to a more stable, UV-active compound. | 97.0 - 99.5 | ~0.05% | Suitable for non-volatile or thermally labile compounds; high precision and accuracy. | Derivatization step can be time-consuming and may introduce errors if not quantitative. |
| Nuclear Magnetic Resonance (¹H & ¹⁹F NMR) Spectroscopy | Quantification based on the integration of specific NMR signals relative to an internal standard. | > 95 (quantitative) | ~0.1% | Provides structural confirmation; non-destructive; can quantify without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; may have overlapping signals. |
| Titration (Argentometric) | Quantification of the chloride content after hydrolysis of the acyl chloride. | 95 - 99% | ~0.1% | Simple, inexpensive, and rapid. | Non-specific, as it measures total chloride content, including from hydrolytic degradation. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify volatile impurities and determine the purity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound in anhydrous DCM.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra with a reference library.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Objective: To determine the purity of this compound by converting it to a stable derivative suitable for HPLC analysis.
Instrumentation:
-
High-performance liquid chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Anhydrous acetonitrile.
-
Aniline or other suitable derivatizing agent.
-
Triethylamine.
-
Methanol.
-
Water, HPLC grade.
-
This compound sample.
Procedure:
-
Derivatization:
-
Dissolve approximately 20 mg of the sample in 1 mL of anhydrous acetonitrile.
-
Add a 1.2 molar equivalent of aniline.
-
Add a 1.5 molar equivalent of triethylamine to neutralize the HCl formed.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Quantify the derivatized product by comparing its peak area to a calibration curve prepared from a pure standard of the anilide derivative.
¹H and ¹⁹F NMR Spectroscopy
Objective: To structurally confirm the compound and quantify its purity using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a known amount of the internal standard into an NMR tube. Add ~0.6 mL of CDCl₃.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Data Analysis: Calculate the purity by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard. For ¹⁹F NMR, the presence of a clean singlet for the CF₃ groups is indicative of high purity.
Visualization of a Key Application: Friedel-Crafts Acylation
This compound is a valuable reagent in Friedel-Crafts acylation reactions, a fundamental process in organic synthesis for forming carbon-carbon bonds. The following diagram illustrates the workflow of a typical Friedel-Crafts acylation using this reagent.
Caption: Workflow of a Friedel-Crafts acylation reaction.
This guide provides a foundational understanding of the critical aspects of purity assessment for this compound. For specific applications, validation of the chosen analytical method is essential to ensure data of the highest quality and reliability.
A Comparative Guide to 2,4-Bis(trifluoromethyl)benzoyl Chloride and Its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of acylating agent is a critical determinant of reaction efficiency and the biological activity of the final product. Among the array of available reagents, fluorinated benzoyl chlorides have garnered significant attention due to the unique properties conferred by fluorine substitution. This guide provides an objective comparison of 2,4-bis(trifluoromethyl)benzoyl chloride with its isomers and other common acylating agents, supported by available data and detailed experimental protocols. The inclusion of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Performance Comparison of Acylating Agents
The reactivity of benzoyl chlorides is significantly influenced by the electronic effects of their substituents. Electron-withdrawing groups, such as the trifluoromethyl (CF3) group, increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. This enhanced reactivity can lead to faster reaction times and milder reaction conditions.
While direct quantitative comparisons of reaction yields and rates between this compound and its isomers are not extensively documented in publicly available literature, a qualitative comparison can be made based on the electronic properties of these molecules. The presence of two strongly electron-withdrawing CF3 groups in this compound is expected to render it more reactive than its mono-substituted counterparts.
Table 1: Qualitative Comparison of Trifluoromethyl-Substituted Benzoyl Chlorides and Benzoyl Chloride
| Acylating Agent | Predicted Relative Reactivity | Key Advantages | Potential Disadvantages |
| This compound | Very High | - High reactivity due to two electron-withdrawing CF3 groups.- Introduction of a 2,4-bis(trifluoromethyl)phenyl moiety can enhance biological activity. | - Higher cost.- Increased potential for side reactions with sensitive substrates. |
| 3,5-Bis(trifluoromethyl)benzoyl Chloride | Very High | - High reactivity.- Symmetrical substitution pattern may be advantageous in certain synthetic strategies. | - Higher cost. |
| 4-(Trifluoromethyl)benzoyl Chloride | High | - More reactive than benzoyl chloride.- Widely used in the synthesis of bioactive molecules. | - Less reactive than the bis-substituted isomers. |
| Benzoyl Chloride | Moderate | - Readily available and cost-effective.- Well-established reactivity profile. | - May require harsher reaction conditions compared to fluorinated analogs. |
Application in the Synthesis of Bioactive Molecules: FAAH Inhibitors
A significant application of trifluoromethyl-substituted benzoyl chlorides is in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[2][3] Inhibition of FAAH increases anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects.[2][4]
One of the most well-studied FAAH inhibitors is URB597, which contains a 3-(trifluoromethyl)phenyl group. Analogs of URB597 and other FAAH inhibitors often incorporate trifluoromethylated benzoyl moieties to enhance their potency and pharmacokinetic properties. The synthesis of these inhibitors typically involves the acylation of an appropriate amine with a substituted benzoyl chloride.
Endocannabinoid Signaling Pathway Modulated by FAAH Inhibitors
The diagram below illustrates the signaling pathway affected by FAAH inhibitors. By blocking FAAH, these inhibitors prevent the breakdown of anandamide, thereby increasing its availability to activate cannabinoid receptors (CB1 and CB2). This enhanced signaling is associated with therapeutic benefits such as pain relief and anxiety reduction.[2][4][5][6]
Experimental Protocols
The following are representative experimental protocols for the synthesis of benzamides using trifluoromethyl-substituted benzoyl chlorides.
General Experimental Workflow for Amide Synthesis
Detailed Protocol for the Synthesis of N-(Benzyloxy)-4-(trifluoromethyl)benzamide
This protocol, adapted from a literature procedure for the synthesis of a related compound, serves as a valuable template for the acylation of amines with trifluoromethyl-substituted benzoyl chlorides.[7]
Materials:
-
O-benzyl hydroxylamine hydrochloride
-
4-(Trifluoromethyl)benzoyl chloride
-
Potassium carbonate (K2CO3)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine O-benzyl hydroxylamine hydrochloride (1.0 equiv), dichloromethane (CH2Cl2), and deionized water.
-
Base Addition: Add potassium carbonate (2.0 equiv) to the suspension in one portion and stir the mixture in an open atmosphere.
-
Cooling: Immerse the flask in an ice/water bath and stir for 15 minutes at 0 °C.
-
Acyl Chloride Addition: Add 4-(trifluoromethyl)benzoyl chloride (1.0 equiv) dropwise to the stirred mixture over 10 minutes. A white precipitate will form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.
-
Work-up:
-
Remove the CH2Cl2 by rotary evaporation.
-
Add diethyl ether to the resulting aqueous suspension.
-
Filter the mixture through a Büchner funnel.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired N-(benzyloxy)-4-(trifluoromethyl)benzamide.
Table 2: Representative Reaction Parameters for Benzamide Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| O-benzyl hydroxylamine HCl | 4-(Trifluoromethyl)benzoyl chloride | K2CO3 | CH2Cl2 / H2O | 0 °C to RT | 5 h | Not specified in abstract | [7] |
Conclusion
This compound is a highly reactive acylating agent with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its enhanced reactivity, stemming from the presence of two electron-withdrawing trifluoromethyl groups, allows for efficient acylations under mild conditions. While comprehensive quantitative comparative data with its isomers remains an area for further investigation, its utility in creating novel bioactive compounds is evident. The successful application of related trifluoromethylated benzoyl chlorides in the development of FAAH inhibitors underscores the importance of this class of reagents in modern drug discovery. The provided protocols and workflow diagrams offer a practical guide for researchers employing these powerful synthetic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prefrontal Cortical Anandamide Signaling Coordinates Coping Responses to Stress Through a Serotonergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
biological activity of compounds synthesized with 2,4-bis(trifluoromethyl)benzoyl chloride
Researchers in drug discovery and medicinal chemistry are continually exploring the impact of fluorine substitution on the biological activity of organic compounds. The incorporation of trifluoromethyl (CF3) groups, in particular, is a widely used strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative overview of the biological activities of compounds synthesized using 2,4-bis(trifluoromethyl)benzoyl chloride and its structural isomer, 3,5-bis(trifluoromethyl)benzoyl chloride, with a focus on their anticancer and antimicrobial properties.
While specific biological activity data for derivatives of this compound are limited in publicly available research, the well-documented bioactivity of compounds derived from the 3,5-bis(trifluoromethyl)phenyl moiety offers valuable insights and a strong basis for comparison. The strategic placement of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the resulting compound's electronic and steric properties, often leading to potent biological effects.
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of compounds bearing the bis(trifluoromethyl)phenyl motif is a promising area of investigation. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines. A notable example is the naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which has demonstrated significant inhibition of liver tumor growth.[1]
To illustrate the impact of the trifluoromethyl substitution, a comparative study on isoxazole-based molecules revealed that the introduction of a CF3 group significantly enhanced anticancer activity. The trifluoromethylated compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC50 value of 2.63 µM against the MCF-7 breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated counterpart 14 (IC50 = 19.72 µM).[2]
Comparative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| N-(3,5-bis(trifluoromethyl)phenyl) derivative (NHDC) | HepG2 (Liver) | 1-10.8 | [1] |
| N-(3,5-bis(trifluoromethyl)phenyl) derivative (NHDC) | Hep3B (Liver) | 1-10.8 | [1] |
| Trifluoromethylated Isoxazole (2g) | MCF-7 (Breast) | 2.63 | [2] |
| Non-Trifluoromethylated Isoxazole (14) | MCF-7 (Breast) | 19.72 | [2] |
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea (8c) | PC-3 (Prostate) | logGI50 -7.10 | [3] |
| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea (9c) | SNB-75 (CNS) | logGI50 -5.84 | [3] |
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The trifluoromethyl moiety also plays a crucial role in the development of novel antimicrobial agents. Benzamides and related compounds featuring this functional group have shown potent activity against a range of bacteria, including drug-resistant strains.
A study on (1,3,4-oxadiazol-2-yl)benzamides demonstrated that compounds with trifluoromethyl (CF3), trifluoromethylsulfonyl (SO2CF3), trifluoromethoxy (OCF3), trifluoromethylthio (SCF3), and pentafluorosulfanyl (SF5) groups were active against Staphylococcus aureus. The degree of fluorination was found to directly impact antibacterial activity. For instance, the trifluoromethylthio-substituted compound 12 exhibited a significantly lower Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL compared to its methylthio analog 10 (MIC = 8 µg/mL).
Comparative Antimicrobial Activity Data
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethylthio-substituted benzamide (12) | S. aureus | 0.5 | |
| Pentafluorosulfanyl-substituted benzamide (13) | S. aureus | 0.5 | |
| Difluoromethylthio-substituted benzamide (9) | S. aureus | 4 | |
| Methylthio-substituted benzamide (10) | S. aureus | 8 | |
| Trifluoromethoxy-substituted benzamide (11) | S. aureus | 1 | |
| Methoxy-substituted benzamide (8) | S. aureus | 32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the compound dilutions or a vehicle control.[6]
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours) at 37°C.[6]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[6]
-
Formazan Formation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[6]
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[6]
Figure 1. Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included.[7]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).[7][9]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]
Figure 2. Workflow for the broth microdilution MIC assay.
Signaling Pathways in Anticancer Activity
The anticancer effects of many compounds, including those with trifluoromethyl groups, are often mediated through the induction of apoptosis, or programmed cell death. One of the key regulatory networks for apoptosis is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival.[10][11]
The naphthofuran compound NHDC, which contains the 3,5-bis(trifluoromethyl)phenyl moiety, has been shown to inhibit liver tumor growth by inactivating the STAT3 pathway.[1] This inhibition is achieved through the direct binding of NHDC to Hepatocyte Nuclear Factor 4α (HNF4α), which in turn suppresses STAT3 phosphorylation and its downstream effects.[1]
Figure 3. Inhibition of the STAT3 signaling pathway by a 3,5-bis(trifluoromethyl)phenyl derivative.
Conclusion
The inclusion of bis(trifluoromethyl)phenyl moieties, derived from precursors like this compound and its 3,5-isomer, is a potent strategy in the design of bioactive compounds. The available data strongly suggest that these structural motifs contribute significantly to both anticancer and antimicrobial activities. While more research is needed to directly compare the efficacy of derivatives from different isomers, the existing evidence highlights the therapeutic potential of this class of compounds. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of next-generation therapeutic agents.
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2,4-Bis(trifluoromethyl)benzoyl Chloride
Disclaimer: The following information is compiled from safety data sheets of closely related isomers, including 4-(trifluoromethyl)benzoyl chloride and 3,5-bis(trifluoromethyl)benzoyl chloride. This guidance should be treated as a general safety recommendation, and it is imperative to consult the specific Safety Data Sheet (SDS) for 2,4-Bis(trifluoromethyl)benzoyl chloride upon its availability and to adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must handle this compound with extreme caution due to its hazardous nature. This document provides essential safety protocols and disposal procedures to minimize risks in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a corrosive and water-reactive substance. Contact with moisture can release toxic gases. It can cause severe skin burns and serious eye damage. Inhalation of its vapors may also be harmful.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes typical physical and chemical properties based on related benzoyl chloride compounds. These values should be considered approximate for this compound.
| Property | Value |
| Physical State | Liquid |
| Corrosivity | Causes severe skin burns and eye damage |
| Water Reactivity | Reacts with water to liberate toxic gas |
| Primary Hazards | Corrosive, Water-Reactive |
Step-by-Step Disposal Procedure
Proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
1. Neutralization of Small Quantities:
-
Work inside a certified chemical fume hood.
-
Slowly and cautiously add the this compound to a large volume of a cold, stirred, basic solution, such as sodium bicarbonate (baking soda) or calcium carbonate.
-
Be prepared for a vigorous reaction that may produce fumes.
-
Continue stirring until the reaction ceases.
-
Test the pH of the resulting solution to ensure it is neutral (pH 6-8).
-
The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
2. Handling of Contaminated Materials:
-
Any materials, such as paper towels or absorbent pads, that come into contact with this compound should be carefully collected.
-
These materials should be placed in a designated, sealed container.
-
The container must be clearly labeled as hazardous waste.
3. Disposal of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be disposed of as regular laboratory glassware or plastic, depending on the material.
4. Large Quantities and Spills:
-
For larger quantities of waste or in the event of a spill, do not attempt to neutralize it yourself.
-
Absorb the spill with an inert, dry material such as sand or vermiculite.[1]
-
Collect the absorbed material into a sealed, labeled container.
-
Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for collection and proper disposal.[2][3][4][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Bis(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,4-Bis(trifluoromethyl)benzoyl chloride. Adherence to these procedures is critical to ensure a safe laboratory environment. This compound is corrosive and water-reactive, demanding stringent safety measures to prevent harm to personnel and facilities.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2] It is also water-reactive and may release toxic gases upon contact with moisture.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
